Napyradiomycin C2
Beschreibung
from culture broth Chainia rubra MG802-AF1; structure given in first source
Eigenschaften
Molekularformel |
C25H27Cl3O5 |
|---|---|
Molekulargewicht |
513.8 g/mol |
IUPAC-Name |
(1S,3E,16R,18R)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione |
InChI |
InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+/t16?,18-,24+,25+/m1/s1 |
InChI-Schlüssel |
TUASWIIAAPWHMO-WLZKHMNMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Intricate Architecture of Napyradiomycin C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of napyradiomycin C2, a halogenated meroterpenoid with a unique 14-membered macrocyclic ring. This document details the experimental protocols for its isolation and the spectroscopic data that were pivotal in determining its complex architecture.
Introduction
Napyradiomycins are a family of antibiotics produced by actinomycetes, with a characteristic semi-naphthoquinone core. First isolated from Chainia rubra, members of this class have demonstrated notable antibacterial activities. Among them, this compound stands out due to its distinctive 14-membered ring, a feature established through detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Understanding the precise chemical structure of this complex natural product is crucial for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts toward new therapeutic agents.
Physicochemical Properties and Spectroscopic Data
The structural elucidation of this compound was accomplished through a combination of physicochemical characterization and spectroscopic techniques. The following tables summarize the key data that led to the determination of its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₂₇Cl₃O₅ |
| Molecular Weight | 513.8 g/mol |
| Appearance | Yellow Powder |
| UV λmax (MeOH) nm (ε) | 236 (24,000), 275 (sh, 8,000), 340 (2,500) |
| Optical Rotation | [α]D²² +24° (c 1.0, CHCl₃) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 118.4 | 14 | 129.5 |
| 2 | 139.1 | 15 | 39.5 |
| 3 | 123.9 | 16 | 60.8 |
| 4 | 134.5 | 17 | 25.1 |
| 4a | 110.1 | 18 | 49.3 |
| 5 | 181.5 | 19 | 78.1 |
| 5a | 108.2 | 20 | 29.5 |
| 6 | 161.2 | 21 | 22.0 |
| 7 | 107.8 | 22 | 144.1 |
| 8 | 164.7 | 23 | 113.1 |
| 9 | 116.8 | 24 | 33.1 |
| 10 | 187.9 | 25 | 29.8 |
| 10a | 86.8 | ||
| 11 | 37.2 | ||
| 12 | 24.5 | ||
| 13 | 46.2 |
Table 3: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Proton(s) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 5.42 | dd | 10, 2 |
| H-7 | 6.78 | s | |
| H-9 | 7.18 | s | |
| H-11 | 2.55, 1.95 | m | |
| H-12 | 1.80, 1.60 | m | |
| H-13 | 3.15 | m | |
| H-15 | 2.80, 2.20 | m | |
| H-16 | 4.65 | dd | 10, 4 |
| H-18 | 4.95 | d | 10 |
| H-20 | 1.55 | s | |
| H-21 | 1.45 | s | |
| H-23 | 5.05, 4.90 | s | |
| H-24 | 2.15 | s | |
| H-25 | 1.20 | s | |
| OH-6 | 12.85 | s | |
| OH-8 | 9.70 | s |
Experimental Protocols
The isolation and purification of this compound from the culture broth of Chainia rubra involved a series of chromatographic steps.
1. Fermentation and Extraction:
-
Chainia rubra was cultured in a suitable medium to produce napyradiomycins.
-
The culture broth was filtered to separate the mycelium.
-
The filtrate was extracted with an organic solvent such as ethyl acetate (B1210297).
-
The mycelium was also extracted with a solvent like acetone, which was then concentrated and partitioned between ethyl acetate and water.
-
The ethyl acetate extracts were combined and concentrated in vacuo.
2. Chromatographic Purification:
-
The crude extract was subjected to silica (B1680970) gel column chromatography.
-
Elution was carried out with a gradient of chloroform (B151607) and methanol.
-
Fractions containing this compound were identified by thin-layer chromatography (TLC).
-
Further purification was achieved by preparative TLC or high-performance liquid chromatography (HPLC) on a silica gel column.
-
Final purification was often accomplished by crystallization from a suitable solvent system like benzene-hexane.
Structure Elucidation Workflow & Logic
The elucidation of the complex structure of this compound was a stepwise process involving the integration of various spectroscopic data.
Caption: Experimental workflow for the structure elucidation of this compound.
The determination of the planar structure and stereochemistry of this compound relied on the logical interpretation of spectroscopic data.
Caption: Logical relationships in the structure elucidation of this compound.
Conclusion
The structural elucidation of this compound represents a significant achievement in natural product chemistry. The combined application of various spectroscopic techniques, particularly high-resolution NMR, was essential in defining its unique 14-membered macrocyclic structure. This detailed structural information is invaluable for the scientific community, providing a foundation for future research into the biological activity, biosynthesis, and potential therapeutic applications of this intriguing class of molecules.
Biosynthesis of the Napyradiomycin C2 14-Membered Ring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycins are a family of meroterpenoid antibiotics produced by Streptomyces species, exhibiting a range of biological activities, including antibacterial and cytotoxic effects. A unique structural feature of Napyradiomycin C1 and C2 is the presence of a 14-membered macrocycle formed by a carbon-carbon bond, a feature that distinguishes them from other members of the napyradiomycin family.[1] This technical guide provides a detailed overview of the current understanding of the biosynthesis of the napyradiomycin core structure, leading to the precursor of the C-series, and discusses the putative formation of the distinctive 14-membered ring of Napyradiomycin C2. While the enzymes responsible for the assembly of the napyradiomycin scaffold are well-characterized, the specific enzymatic machinery for the macrocyclization of the C-series remains an area of ongoing investigation. This document summarizes key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic pathways.
Overview of Napyradiomycin Biosynthesis
The biosynthesis of napyradiomycins is a hybrid pathway involving precursors from both polyketide and terpenoid metabolism.[2] The core structure is derived from 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN), a polyketide synthesized by a type III polyketide synthase. The terpenoid components are supplied by the mevalonate (B85504) pathway in the form of dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP).[3][4] The assembly and modification of the napyradiomycin scaffold are primarily catalyzed by a suite of enzymes encoded within the nap biosynthetic gene cluster, including prenyltransferases and vanadium-dependent haloperoxidases (VHPOs).[5]
The nap gene cluster from Streptomyces sp. CNQ-525 has been cloned and expressed heterologously, confirming its role in napyradiomycin production. Key enzymes in this cluster that have been biochemically characterized include:
-
NapT9 (Geranyltransferase): Initiates the pathway by attaching a geranyl group to the THN core.
-
NapH1 (Vanadium-dependent Haloperoxidase): A versatile enzyme that catalyzes both chlorination and oxidative cyclization reactions.
-
NapT8 (Prenyltransferase): Adds a dimethylallyl group to an intermediate.
-
NapH3 (Isomerase): Catalyzes an α-hydroxyketone rearrangement.
-
NapH4 (Vanadium-dependent Haloperoxidase): Involved in the chloronium-induced cyclization to form the six-membered ring of the B-series napyradiomycins.
The Established Biosynthetic Pathway to the Napyradiomycin Core
The chemoenzymatic synthesis of Napyradiomycins A1 and B1 has been achieved, elucidating the roles of the core biosynthetic enzymes. The pathway, which likely precedes the formation of the C-series, is as follows:
-
Geranylation of THN: The prenyltransferase NapT9 catalyzes the attachment of a geranyl pyrophosphate (GPP) molecule to the C4 position of the 1,3,6,8-tetrahydroxynaphthalene (THN) core.
-
Oxidative Chlorination: The vanadium-dependent haloperoxidase (VHPO) NapH1 catalyzes the chlorination and dearomatization of the geranylated THN.
-
Prenylation: The prenyltransferase NapT8 attaches a dimethylallyl pyrophosphate (DMAPP) molecule to the chlorinated intermediate.
-
Rearrangement: The VHPO homologue NapH3, acting as an isomerase, catalyzes an α-hydroxyketone rearrangement.
-
Cyclization (for B-series): For the biosynthesis of Napyradiomycin B1, NapH4 catalyzes a chloronium-induced cyclization of the geranyl side chain to form a six-membered ring.
The Enigmatic Formation of the this compound 14-Membered Ring
The defining feature of Napyradiomycin C1 and C2 is a unique 14-membered ring formed through a carbon-carbon bond. While the biosynthesis of the A and B series of napyradiomycins is well-documented, the precise enzymatic mechanism for the formation of this macrocycle in the C-series is not yet elucidated in the current scientific literature.
It is hypothesized that the formation of the 14-membered ring occurs from a late-stage intermediate in the napyradiomycin pathway. The cyclization likely involves the geranyl side chain and a portion of the naphthoquinone core. The C-C bond formation to close the macrocycle is a chemically challenging step that would likely require a specific enzyme.
Hypothetical Scenarios for Macrocyclization:
-
A dedicated macrocyclase: The nap gene cluster may contain an uncharacterized enzyme, possibly a cyclase or an enzyme with a novel catalytic function, that is responsible for the specific 14-membered ring formation.
-
A promiscuous known enzyme: One of the known enzymes in the pathway, such as a VHPO, might exhibit promiscuous activity under specific cellular conditions or with a modified substrate to catalyze this unusual cyclization. However, the known functions of NapH1 and NapH4 are associated with chloronium-induced cyclizations to form smaller rings.
-
Spontaneous chemical reaction: It is also plausible that a highly reactive, enzyme-generated intermediate undergoes a spontaneous intramolecular cyclization to form the 14-membered ring.
Further research, including targeted gene knockout studies within the nap cluster, in vitro reconstitution assays with purified enzymes and the proposed precursor, and structural elucidation of enzyme-substrate complexes, is necessary to uncover the mechanism of the this compound 14-membered ring formation.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the enzymatic kinetics and reaction yields for the formation of the 14-membered ring of this compound, as the responsible enzyme has not been identified. However, quantitative data is available for the chemoenzymatic synthesis of Napyradiomycin B1, which shares the same initial biosynthetic pathway.
Table 1: Chemoenzymatic Synthesis of Napyradiomycin B1
| Reactant/Enzyme | Concentration/Amount |
| 1,3,6,8-Tetrahydroxynaphthalene (THN) | 50 µmol |
| Geranyl Pyrophosphate (GPP) | 1.1 mol equiv |
| Dimethylallyl Pyrophosphate (DMAPP) | 1.1 mol equiv |
| NapT9 | 0.2 - 1 mol % |
| NapH1 | 0.2 - 1 mol % |
| NapT8 | 0.2 - 1 mol % |
| NapH3 | 0.2 - 1 mol % |
| NapH4 | 0.2 - 1 mol % |
| Product Yield (Napyradiomycin B1) | 18% (4.6 mg) |
| Reaction Time | 24 hours |
| Buffer | HEPES-KOH, pH 8.0 |
Experimental Protocols
Culture and Fermentation of Streptomyces sp. for Napyradiomycin Production
This protocol is adapted from the study of napyradiomycin production by Streptomyces sp. SCSIO 10428.
-
Seed Culture: A single colony of the Streptomyces strain is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., modified A1BFe+C: starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, KBr 0.1 g/L, Fe2(SO4)3·4H2O 0.04 g/L, CaCO3 1 g/L, sea salt 30 g/L, pH 7.0). The culture is incubated on a rotary shaker at 200 rpm and 28 °C for 3 days.
-
Production Culture: Approximately 6% of the seed culture is transferred into 500 mL Erlenmeyer flasks containing 150 mL of the same production medium. The production cultures are incubated on a rotary shaker at 200 rpm and 28 °C for 7 days.
-
Extraction: The fermentation broth is extracted three times with an equal volume of ethyl acetate. The mycelial cake is extracted with ethanol. The organic extracts are combined and evaporated under reduced pressure to yield the crude extract containing napyradiomycins.
Heterologous Expression and Purification of Nap Enzymes
This is a general protocol for the expression and purification of His-tagged Nap enzymes, based on methodologies for similar microbial enzymes.
-
Gene Cloning: The genes encoding the Nap enzymes (napT8, napT9, napH1, napH3, napH4) are amplified from the genomic DNA of the producing Streptomyces strain and cloned into an appropriate expression vector (e.g., pET vector) with a hexahistidine tag.
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression host (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of IPTG, and the culture is incubated at a lower temperature (e.g., 16-20 °C) overnight.
-
Cell Lysis and Purification: The cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed, and the protein is eluted with a buffer containing imidazole. The purified protein is then dialyzed and stored.
In Vitro Enzymatic Assay for NapH4 (as a model for VHPO assays)
This protocol is based on the in vitro characterization of NapH4.
-
Reaction Mixture: A typical reaction mixture contains the substrate (e.g., the product of the NapH3-catalyzed reaction), the purified NapH4 enzyme (e.g., 1 µM), Na3VO4 (e.g., 10 µM), KCl (e.g., 200 mM), and is buffered with HEPES-KOH (pH 8.0).
-
Reaction Initiation and Quenching: The reaction is initiated by the addition of H2O2 (e.g., 1 mM). The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time. The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).
-
Analysis: The product is extracted with the organic solvent, dried, and redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product.
Visualizations
Biosynthetic Pathway to the Precursor of C-series Napyradiomycins
Caption: Established enzymatic steps in the biosynthesis of the napyradiomycin core structure.
Hypothetical Formation of the this compound 14-Membered Ring
Caption: Proposed, yet unconfirmed, step for the formation of the 14-membered ring in this compound.
Conclusion and Future Perspectives
The biosynthesis of the napyradiomycin core structure is a fascinating example of the chemical diversity generated by microbial secondary metabolism. While significant progress has been made in elucidating the roles of key enzymes in the formation of the A and B series of napyradiomycins, the enzymatic basis for the construction of the unique 14-membered ring in this compound remains a compelling mystery. The identification and characterization of the enzyme(s) responsible for this macrocyclization will not only complete our understanding of napyradiomycin biosynthesis but also potentially provide novel biocatalytic tools for the synthesis of complex macrocyclic natural products. Future research efforts should focus on functional genomics to identify candidate genes within the nap cluster, followed by biochemical characterization of the encoded enzymes to definitively uncover the mechanism of this remarkable transformation. Such discoveries will be invaluable for the chemoenzymatic synthesis and derivatization of napyradiomycins for drug development purposes.
References
- 1. Heterologous expression, purification, and enzymatic activity of Mycobacterium tuberculosis NAD(+) synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural Basis of Stereospecific Vanadium-Dependent Haloperoxidase Family Enzymes in Napyradiomycin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous expression of cobalamin dependent class-III enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for Napyradiomycin C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Napyradiomycin C2, a member of the unique 14-membered ring napyradiomycin class of antibiotics. The information presented herein is crucial for the identification, characterization, and further development of this potent natural product. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the isolation and characterization of this compound.
Spectroscopic Data
The structural elucidation of this compound was primarily achieved through extensive NMR studies. The following tables summarize the reported ¹H and ¹³C NMR chemical shift assignments and mass spectrometry data.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of this compound.
| Parameter | Value |
| Molecular Formula | C₂₅H₂₇Cl₃O₅ |
| Molecular Weight | 513.8 g/mol |
| Mass (Calculated) | 512.092407 Da |
Table 1: Mass Spectrometry Data for this compound. This data is essential for confirming the identity of the compound in complex mixtures and for high-resolution analysis.[1]
Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectra: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to aromatic protons, olefinic protons, protons attached to chlorinated carbons, and methyl groups.
¹³C NMR Spectra: The carbon NMR spectrum provides a fingerprint of the molecule, with distinct signals for carbonyl carbons, aromatic carbons, olefinic carbons, carbons bearing chlorine atoms, and aliphatic carbons. Publicly available information indicates that the ¹³C NMR spectra for this compound are available from the Institute of Organic Chemistry, University of Vienna.[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the isolation, purification, and spectroscopic analysis of napyradiomycins, which are applicable to this compound.
Fermentation and Isolation
The production of napyradiomycins is typically carried out by fermentation of Streptomyces species.
Caption: General workflow for the isolation and characterization of Napyradiomycins.
Protocol:
-
Fermentation: A suitable Streptomyces strain is cultured in a production medium under optimized conditions (temperature, pH, aeration) to maximize the yield of this compound.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Both are typically extracted with an organic solvent such as ethyl acetate (B1210297) or acetone (B3395972) to isolate the crude secondary metabolites.
-
Purification: The crude extract is subjected to a series of chromatographic techniques for purification. This often involves initial separation by column chromatography on silica (B1680970) gel, followed by further purification using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system.
NMR Spectroscopy
NMR analysis is performed to elucidate the detailed chemical structure of the purified compound.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
Sample Preparation:
-
A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄, or DMSO-d₆).
-
Tetramethylsilane (TMS) is often used as an internal standard.
Data Acquisition:
-
¹H NMR: Standard proton spectra are acquired to identify the types and connectivity of protons in the molecule.
-
¹³C NMR: Carbon spectra, including broadband decoupled and DEPT experiments, are run to determine the number and types of carbon atoms.
-
2D NMR: A suite of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the complete connectivities within the molecule and for the definitive assignment of all proton and carbon signals.
Mass Spectrometry
High-resolution mass spectrometry is employed to determine the accurate mass and elemental composition.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.
Sample Preparation:
-
The purified sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration.
-
The solution may be infused directly into the mass spectrometer or introduced via an HPLC system.
Data Acquisition:
-
The instrument is calibrated to ensure high mass accuracy.
-
Data is acquired in positive or negative ion mode to obtain the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
The isotopic pattern, particularly for chlorine-containing compounds like this compound, is a key diagnostic feature.
Logical Relationships in Structure Elucidation
The process of determining the structure of a complex natural product like this compound involves a logical flow of information from different spectroscopic techniques.
Caption: Logical workflow for the structure elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic data and experimental protocols associated with this compound. For definitive and detailed quantitative data, researchers are encouraged to consult the original peer-reviewed publications on the isolation and characterization of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of Napyradiomycin C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycin C2 is a halogenated meroterpenoid antibiotic that belongs to the napyradiomycin family, a class of natural products primarily isolated from actinomycetes. First identified from the culture broth of Chainia rubra MG802-AF1, this compound is distinguished by its unique and complex chemical architecture, which includes a 14-membered macrocyclic ring.[1] This structural feature, along with the presence of chlorine atoms, contributes to its notable biological activity, particularly its efficacy against Gram-positive bacteria.[2] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, including its chemical structure, spectral data, and solubility characteristics. Additionally, it details the experimental protocols for its isolation and characterization and explores its biological activities and potential mechanisms of action.
Core Physicochemical Properties
This compound is a complex molecule with the molecular formula C25H27Cl3O5, corresponding to a molecular weight of 513.8 g/mol . Its intricate structure is characterized by a naphthoquinone core, a feature common to many bioactive natural products.
| Property | Value | Source |
| Molecular Formula | C25H27Cl3O5 | [3] |
| Molecular Weight | 513.8 g/mol | [3] |
| Appearance | Yellow Powder | Inferred from related compounds |
| Melting Point | Not Reported | |
| Solubility | Soluble in methanol, ethanol, DMSO, and chloroform. Slightly soluble in water. | Inferred from general solubility of napyradiomycins |
Spectral Data for Structural Elucidation
The definitive structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of napyradiomycins, including C2, typically reveals the presence of key functional groups. Expected absorption bands would include:
-
~3400 cm⁻¹: O-H stretching vibrations from hydroxyl groups.
-
~2950-2850 cm⁻¹: C-H stretching vibrations of aliphatic chains.
-
~1700 cm⁻¹: C=O stretching from the quinone and/or other carbonyl functionalities.
-
~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic and other unsaturated parts of the molecule.
-
~1100-1000 cm⁻¹: C-O stretching vibrations.
-
~800-600 cm⁻¹: C-Cl stretching vibrations.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of napyradiomycins is characteristic of the naphthoquinone chromophore. For related napyradiomycins, absorption maxima are typically observed in the regions of 257-282 nm, 312-340 nm, and 362-372 nm. These absorptions are indicative of the conjugated system present in the molecule.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of napyradiomycins, based on the methods described for the family of compounds.
-
Fermentation: Chainia rubra MG802-AF1 is cultured in a suitable production medium under optimal conditions to encourage the biosynthesis of napyradiomycins.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compounds are then extracted from both the mycelial cake and the supernatant using an organic solvent such as ethyl acetate (B1210297).
-
Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.
-
Sephadex LH-20 Column Chromatography: Further purification of the fractions is often achieved using size-exclusion chromatography on Sephadex LH-20.
-
High-Performance Liquid Chromatography (HPLC): Final purification to obtain pure this compound is typically performed using reversed-phase HPLC.
-
Below is a DOT script for a flowchart illustrating the general workflow for the isolation and purification of this compound.
Biological Activity and Mechanism of Action
This compound exhibits significant antibacterial activity, primarily against Gram-positive bacteria. While the precise molecular targets and signaling pathways affected by this compound are not yet fully elucidated, the broader class of napyradiomycins is known to exert its antimicrobial effects through various mechanisms.
Antibacterial Activity
The antibacterial spectrum of napyradiomycins includes several clinically relevant pathogens. The presence of the naphthoquinone core is believed to be crucial for this activity, potentially through mechanisms involving the generation of reactive oxygen species or interference with bacterial electron transport chains. The halogenation pattern and the nature of the terpenoid side chain are also known to influence the potency and selectivity of these compounds.
The following DOT script illustrates the proposed general mechanism of antibacterial action.
Conclusion
This compound is a fascinating natural product with a unique chemical structure and promising biological activity. This technical guide has summarized the key physicochemical properties of this compound, providing a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug discovery. Further investigation into the specific molecular targets and signaling pathways of this compound is warranted to fully understand its therapeutic potential. The detailed experimental protocols and compiled data herein serve as a foundation for future research and development efforts centered on this intriguing molecule.
References
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Napyradiomycin C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids produced by actinomycetes, notably Streptomyces species, that have garnered significant interest for their diverse biological activities.[1][2] These compounds are characterized by a semi-naphthoquinone core and a terpenoid-derived side chain.[3] Among this family, Napyradiomycin C2, along with its close analog Napyradiomycin C1, is distinguished by a unique 14-membered macrocyclic ring formed by a carbon-carbon bond.[4] While the broader napyradiomycin family has been investigated for its antibacterial and cytotoxic properties, the specific mechanism of action of this compound remains an area of active investigation. This technical guide synthesizes the current understanding of the bioactivity of the napyradiomycin class and extrapolates the likely mechanistic pathways for this compound, providing a framework for future research and drug development.
Antibacterial Activity
Napyradiomycins exhibit potent activity primarily against Gram-positive bacteria, including challenging multidrug-resistant strains.[5] While specific minimum inhibitory concentration (MIC) data for this compound is not extensively detailed in publicly available literature, studies on the closely related Napyradiomycin C1 and other analogs provide valuable insights into its potential antibacterial spectrum.
Quantitative Antibacterial Data for Napyradiomycin Analogs
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin A1 | Staphylococcus aureus MS8710 | - | |
| Staphylococcus aureus MS9610 | - | ||
| 3-dechloro-3-bromo-napyradiomycin-A1 | Staphylococcus aureus ATCC 29213 | 1 | |
| Bacillus subtilis SCSIO BS01 | 0.5 | ||
| Bacillus thuringiensis SCSIO BT01 | 1 | ||
| Napyradiomycin B2 | Methicillin-resistant S. aureus (MRSA) | 3-6 | |
| Mycobacterium tuberculosis H37Ra | 24-48 | ||
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.5 | |
| Bacillus subtilis SCSIO BS01 | 0.25 | ||
| Bacillus thuringiensis SCSIO BT01 | 0.5 | ||
| Napyradiomycin B4 | Methicillin-resistant S. aureus (MRSA) | 12-24 | |
| Mycobacterium tuberculosis H37Ra | 12-24 | ||
| Macrocycle 51 (a napyradiomycin) | Methicillin-resistant S. aureus (MRSA) | 16 |
Note: Specific MIC values for Napyradiomycin C1 and C2 are not detailed in the cited literature, but they are reported to inhibit the growth of Gram-positive bacteria, including multidrug-resistant strains of S. aureus.
Putative Antibacterial Mechanism of Action
The precise molecular target for the antibacterial activity of napyradiomycins has not been definitively elucidated. However, based on the activity of other quinone-containing natural products, several potential mechanisms can be postulated for this compound.
Experimental Workflow for Antibacterial Mechanism of Action Studies
Caption: A logical workflow for investigating the antibacterial mechanism of action of this compound.
Cytotoxic Activity
Several members of the napyradiomycin family have demonstrated cytotoxic effects against various cancer cell lines. This has led to investigations into their potential as anticancer agents.
Quantitative Cytotoxicity Data for Napyradiomycin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| 3-dechloro-3-bromonapyradiomycin A1 | SF-268 (CNS cancer) | 7.3 ± 0.9 | |
| MCF-7 (Breast cancer) | 4.1 ± 0.3 | ||
| NCI-H460 (Lung cancer) | 4.4 ± 0.1 | ||
| HepG-2 (Liver cancer) | 5.6 ± 0.3 | ||
| Napyradiomycin B2 | HepG-2 (Liver cancer) | 27.1 | |
| Napyradiomycin B4 | HepG-2 (Liver cancer) | 41.7 | |
| Macrocycle 51 (a napyradiomycin) | HCT-116 (Colon cancer) | 4.19 µg/mL | |
| Napyradiomycin H070–6 | HCT-116 (Colon cancer) | 9.42 |
Mechanism of Cytotoxicity: Induction of Apoptosis
Studies on napyradiomycin analogs have shown that their cytotoxic effects are, at least in part, mediated by the induction of apoptosis. This suggests that this compound may also trigger programmed cell death in susceptible cancer cells.
Signaling Pathway for Napyradiomycin-Induced Apoptosis
Caption: A putative signaling pathway for apoptosis induced by this compound.
Experimental Protocols
The antibacterial activity of this compound and its analogs is typically determined using a broth microdilution method as previously described.
-
Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are cultured to mid-log phase in appropriate broth media.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under optimal conditions for bacterial growth (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The cytotoxic effects of napyradiomycins are often evaluated using the sulforhodamine B (SRB) assay.
-
Cell Culture: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Measurement: The bound dye is solubilized, and the absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
The induction of apoptosis can be assessed using flow cytometry with fluorescent dyes.
-
Cell Treatment: Cells are treated with this compound for a time course determined by cytotoxicity assays.
-
Staining: The treated cells are harvested and stained with a combination of fluorescent dyes such as YO-PRO-1 (stains apoptotic cells) and propidium (B1200493) iodide (stains necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells in the population.
Other Potential Mechanisms of Action
The napyradiomycin family has been reported to possess other biological activities that may contribute to their overall mechanism of action.
-
Inhibition of Gastric (H+/K+)-ATPase: Some napyradiomycins have been shown to inhibit this proton pump, suggesting a potential application in treating acid-related stomach disorders.
-
Estrogen Receptor Antagonism: Certain analogs act as non-steroidal estrogen receptor antagonists, indicating a possible role in hormone-dependent cancers.
Conclusion and Future Directions
While the precise molecular targets and a detailed mechanism of action for this compound are yet to be fully elucidated, the available data on the napyradiomycin family provides a strong foundation for further investigation. Its potent antibacterial activity against Gram-positive bacteria and cytotoxic effects, likely mediated through the induction of apoptosis, make it a compelling candidate for drug development.
Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of this compound in both bacterial and cancer cells.
-
Enzyme Inhibition Studies: Performing detailed enzymatic assays to confirm and characterize the inhibition of putative targets like bacterial topoisomerases, ATPases, or key enzymes in apoptotic pathways.
-
In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of bacterial infections and cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel anti-infective and anticancer agents.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Bioactive Profile of Novel Napyradiomycins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Napyradiomycins, a class of meroterpenoid antibiotics primarily produced by Streptomyces species, continue to be a promising source of novel bioactive compounds. Recent explorations, particularly from marine-derived actinomycetes, have unveiled a plethora of new napyradiomycin analogs with potent antibacterial and cytotoxic activities. This technical guide provides an in-depth overview of the biological activities of these novel compounds, supported by quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.
Quantitative Biological Activity of Novel Napyradiomycins
The biological evaluation of newly discovered napyradiomycins has revealed significant potential in combating both bacterial pathogens and cancer cell lines. The following tables summarize the quantitative data from recent studies, focusing on Minimum Inhibitory Concentrations (MIC) for antibacterial activity and half-maximal Inhibitory Concentration (IC50) values for cytotoxic activity.
Table 1: Antibacterial Activity of Novel Napyradiomycins (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (SCSIO BS01) | Bacillus thuringiensis (SCSIO BT01) | Methicillin-resistant Staphylococcus aureus (MRSA) | Mycobacterium tuberculosis (H37Ra) |
| Napyradiomycin A4 (1) | - | - | - | - | - |
| A80915H (2) | - | - | - | - | - |
| 4-dehydro-4a-dechloronapyradiomycin A1 | 32 | 16 | 16 | - | - |
| 3-dechloro-3-bromonapyradiomycin A1 | 0.5 | 1 | 1 | - | - |
| Napyradiomycin B3 | 0.25 | 0.5 | 0.5 | - | - |
| Napyradiomycin D1 | - | - | - | 12-24 | 24-48 |
| Napyradiomycin A2b | - | - | - | 3-6 | - |
| Napyradiomycin B2 | - | - | - | 3-6 | 24-48 |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: Cytotoxic Activity of Novel Napyradiomycins (IC50 in µM)
| Compound | SF-268 (CNS Cancer) | MCF-7 (Breast Cancer) | NCI-H460 (Lung Cancer) | HepG-2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| 3-dechloro-3-bromonapyradiomycin A1 | <20 | <20 | <20 | <20 | - |
| Napyradiomycin A1 (4) | <20 | <20 | <20 | <20 | - |
| Napyradiomycin B1 (6) | <20 | <20 | <20 | <20 | - |
| Napyradiomycin B3 (7) | <20 | <20 | <20 | <20 | - |
| Napyradiomycin D1 | - | - | - | Moderate Activity | - |
| Napyradiomycin B2 | - | - | - | 27.1 | - |
| Napyradiomycin B4 | - | - | - | 41.7 | 12-24 |
| Napyradiomycin H070-6 | - | - | - | - | 9.42 |
| CNQ525.600 | - | - | - | - | 49 |
Data compiled from multiple sources.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of novel napyradiomycins.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the bacterial strain.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of the napyradiomycin compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count the desired cancer cell line.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the napyradiomycin compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
IC50 Calculation:
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for the antibacterial and cytotoxic activities of novel napyradiomycins.
Antibacterial Mechanism of Action
The antibacterial activity of napyradiomycins is believed to be a multi-targeted approach, disrupting several essential cellular processes in bacteria.
Caption: Proposed multi-targeted antibacterial mechanism of napyradiomycins.
Cytotoxic Mechanism: Induction of Apoptosis
Several novel napyradiomycins have been shown to induce apoptosis in cancer cells, particularly in the HCT-116 colon cancer cell line. The proposed signaling pathway involves the intrinsic mitochondrial pathway.
Caption: Intrinsic apoptosis pathway induced by napyradiomycins in cancer cells.
Experimental Workflow for Biological Evaluation
The following diagram outlines the general workflow for the biological evaluation of novel napyradiomycins.
Caption: General workflow for the biological evaluation of novel napyradiomycins.
Conclusion and Future Directions
The continued discovery of novel napyradiomycins with potent and diverse biological activities underscores the importance of natural product research in drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Future investigations should focus on elucidating the precise molecular targets of these compounds, which will be crucial for understanding their mechanisms of action in greater detail and for the rational design of more effective and selective therapeutic agents. The exploration of synergistic combinations with existing antibiotics or chemotherapeutics also represents a promising avenue for future research.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bcl-2 regulates amplification of caspase activation by cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Technical Guide to Napyradiomycin C2: Origin, Biosynthesis, and Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycin C2 is a halogenated meroterpenoid belonging to the larger family of napyradiomycins, a class of natural products with significant antibacterial and cytotoxic activities. These compounds are of considerable interest to the scientific community for their potential as novel therapeutic agents. This technical guide provides an in-depth overview of the origin of this compound, its known producing strains, a detailed examination of its biosynthetic pathway, and comprehensive experimental protocols for its production and isolation.
Origin and Producing Strains of this compound
This compound is a secondary metabolite produced by actinomycetes, primarily belonging to the genus Streptomyces. These soil- and marine-dwelling bacteria are renowned for their ability to synthesize a wide array of structurally diverse and biologically active compounds.
The first reported isolation of this compound was from the culture broth of Streptomyces rubra MG802-AF1 (formerly classified as Chainia rubra)[1][2]. This strain, originally isolated from a soil sample, is a known producer of a variety of napyradiomycin analogues.
In addition to S. rubra, other Streptomyces species have been identified as producers of napyradiomycins, indicating a wider distribution of the biosynthetic machinery for these compounds within the genus. While not always producing this compound specifically, these strains contribute to the understanding of the broader napyradiomycin family. Notable examples include:
-
Streptomyces antimycoticus NT17 , from which a derivative, 16-dechloro-16-hydroxythis compound, was isolated[1][3][4].
-
Streptomyces aculeolatus , another known producer of napyradiomycins[3].
-
Marine-derived Streptomyces sp. strain CA-271078 and Streptomyces sp. SCSIO 10428 , which produce a range of napyradiomycin analogues[5][6].
The isolation of napyradiomycins from both terrestrial and marine environments highlights the adaptability of Streptomyces and the potential for discovering novel analogues with unique bioactivities.
Biosynthesis of this compound
The biosynthesis of napyradiomycins is a fascinating example of a hybrid metabolic pathway, combining elements of both polyketide and terpenoid biosynthesis[7]. The core structure is derived from a pentaketide (B10854585), while the intricate side chains originate from the mevalonate (B85504) pathway[7]. The biosynthetic gene cluster responsible for napyradiomycin production has been identified and characterized, providing insights into the enzymatic machinery involved[8][9].
The key steps in the biosynthetic pathway leading to the napyradiomycin core and subsequent formation of compounds like this compound are as follows:
-
Polyketide Synthesis: The biosynthesis is initiated with the formation of a pentaketide backbone, which cyclizes to form a 1,3,6,8-tetrahydroxynaphthalene (B103748) (THN) core.
-
Terpenoid Precursor Synthesis: The mevalonate pathway provides the isoprenoid precursors, dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP).
-
Prenylation Events: A series of prenyltransferases catalyze the attachment of the isoprenoid units to the polyketide core.
-
Halogenation and Cyclization: Vanadium-dependent haloperoxidases (VHPOs) play a crucial role in the halogenation and subsequent cyclization of the terpenoid side chains, leading to the characteristic structural diversity of the napyradiomycin family[8].
A diagrammatic representation of the general biosynthetic pathway for napyradiomycins is provided below.
Experimental Protocols
The following sections detail the methodologies for the fermentation, extraction, and purification of napyradiomycins, based on protocols described for Streptomyces sp. SCSIO 10428, which can be adapted for other producing strains[5][6].
Fermentation Protocol
3.1.1. Media Composition
-
Seed Medium (Modified A1BFe + C):
-
Starch: 10 g/L
-
Yeast Extract: 4 g/L
-
Peptone: 2 g/L
-
KBr: 0.1 g/L
-
Fe₂(SO₄)₃·4H₂O: 0.04 g/L
-
CaCO₃: 1 g/L
-
Sea Salt: 30 g/L
-
pH: 7.0 (adjusted before sterilization)
-
-
Production Medium: Same as the seed medium.
3.1.2. Cultivation Conditions
-
Inoculation: Inoculate 50 mL of seed medium in a 250 mL Erlenmeyer flask with a spore suspension or a vegetative mycelial culture of the Streptomyces strain.
-
Seed Culture: Incubate the seed culture on a rotary shaker at 200 rpm and 28 °C for 3 days.
-
Production Culture: Transfer a 6% inoculum from the seed culture into 150 mL of production medium in 500 mL Erlenmeyer flasks.
-
Incubation: Incubate the production cultures on a rotary shaker at 200 rpm and 28 °C for 7 days.
Extraction and Purification Protocol
-
Extraction:
-
After the incubation period, harvest the culture broth.
-
Extract the whole broth with an equal volume of ethyl acetate (EtOAc) three times.
-
Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Subject the crude extract to silica (B1680970) gel column chromatography using a step gradient of chloroform-methanol to separate the components.
-
Further purify the fractions containing napyradiomycins using reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column and a gradient of methanol (B129727) in water.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and/or LC-MS to identify those containing this compound.
-
A general workflow for the fermentation and isolation process is depicted below.
Quantitative Data
While specific production yields for this compound are not extensively reported in the literature, the biological activity of various napyradiomycins has been quantified. This data is crucial for assessing their therapeutic potential.
| Compound | Activity | Test Organism/Cell Line | MIC/IC₅₀ (µg/mL) | Reference |
| Napyradiomycin C1 | Antibacterial | Staphylococcus aureus MS8710 | - | [1] |
| This compound | Antibacterial | Staphylococcus aureus MS8710 | - | [1] |
| Napyradiomycin A1 | Antibacterial | Gram-positive bacteria | 1-2 | [5] |
| Napyradiomycin B3 | Antibacterial | Gram-positive bacteria | 0.25-0.5 | [5] |
| 3-dechloro-3-bromo-napyradiomycin-A1 | Antibacterial | Gram-positive bacteria | 0.5-1 | [5] |
| Napyradiomycin A1 | Cytotoxic | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 | [5] |
| Napyradiomycin B1 | Cytotoxic | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 | [5] |
Note: Specific MIC/IC₅₀ values for this compound were not available in the reviewed literature, but its activity is reported to be similar to other napyradiomycins.
Conclusion
This compound and its analogues represent a promising class of natural products with potent biological activities. The understanding of their origin from diverse Streptomyces strains and the elucidation of their biosynthetic pathway open up avenues for biosynthetic engineering and the generation of novel derivatives. The provided experimental protocols offer a solid foundation for researchers to produce and isolate these compounds for further investigation and potential drug development. Future work should focus on optimizing fermentation conditions to improve yields and on conducting more extensive structure-activity relationship studies to identify the most promising candidates for clinical development.
References
- 1. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the Stereochemical Intricacies of Napyradiomycin C2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Napyradiomycin C2, a member of the complex napyradiomycin family of meroterpenoids, presents a formidable challenge in stereochemical analysis due to its unique and densely functionalized macrocyclic structure. Isolated from Streptomyces species, this class of natural products has garnered significant interest for its notable antibacterial and cytotoxic activities.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its structural elucidation through modern spectroscopic techniques, and contextualizing its stereochemical features within its biological activity and biosynthetic origins.
Core Structure and Absolute Stereochemistry
This compound is distinguished by a 14-membered macrocycle formed by a carbon-carbon bond, a feature that sets it apart from other napyradiomycin congeners.[5] Its systematic IUPAC name is (1S,3E,16R,18R)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.1¹⁰,¹⁴.0¹,¹⁶]docosa-3,10,12,14(22)-tetraene-15,21-dione. This nomenclature precisely defines the absolute configuration at its multiple stereogenic centers, which are crucial for its biological function.
The core structural framework of the napyradiomycins consists of a semi-naphthoquinone core, a prenyl unit typically cyclized into a tetrahydropyran (B127337) ring, and a monoterpenoid substituent. In the case of the C-series napyradiomycins, this monoterpenoid is further cyclized to form the characteristic 14-membered ring.
Spectroscopic Data for Structural Elucidation
The determination of the complex three-dimensional structure of this compound and its analogs relies heavily on a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a definitive X-ray crystal structure for this compound has not been reported in the reviewed literature, the absolute stereochemistry of the related Napyradiomycin B2 was determined by X-ray crystallography, which provided a foundational reference for the stereochemical assignment of other compounds in the series, including the C class, through comparative NMR studies.
Table 1: Key Spectroscopic Data for Napyradiomycin C-type Analogs and Related Compounds
| Compound | 1H NMR Highlights | 13C NMR Highlights | Key 2D NMR Correlations | Reference |
| Napyradiomycin C-type Analog 1 | δH 12.57 (OH), 7.19, 6.92, 6.71 (aromatic), 5.02, 4.98 (olefinic), 4.39 (CHCl) | δC 195.4, 188.6 (C=O), 165.5, 164.0 (phenolic OH), 141.7-108.4 (sp2 C), 83.3 (C-O), 59.6 (C-Cl) | HMBC correlations from H-4 to C-4a/C-5/C-10a/C-2, and from H-3 to C-4. | |
| Napyradiomycin CNQ525.510A | δHa 2.37 (m, H-11a), δHb 2.54 (dd, J = 3.8, 14.0, H-11b) | Not explicitly detailed | NOESY correlations established relative stereochemistry. | |
| 16-dechloro-16-hydroxythis compound | Not explicitly detailed | Not explicitly detailed | Structure established by comparing NMR data with known compounds. |
Experimental Protocols
The elucidation of the stereochemistry of this compound is underpinned by a series of meticulous experimental procedures, from isolation to spectroscopic analysis.
Isolation and Purification
-
Fermentation: Streptomyces sp. is cultured in a suitable broth medium to produce the napyradiomycin compounds.
-
Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate (B1210297) to isolate the secondary metabolites.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations, including silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to purify this compound from its congeners.
Spectroscopic Analysis for Structure Elucidation
-
1D and 2D NMR Spectroscopy: High-resolution 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, and NOESY/ROESY) experiments are conducted to establish the planar structure and relative stereochemistry. NOESY and ROESY experiments are particularly crucial for determining the spatial proximity of protons, which helps in assigning the relative configurations of the stereocenters.
-
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the elemental composition and confirm the molecular weight of the isolated compound.
-
X-ray Crystallography: For crystalline compounds in the napyradiomycin family, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
Biosynthetic Pathway and Stereochemical Control
The biosynthesis of napyradiomycins involves a hybrid pathway combining polyketide and terpenoid precursors. The stereochemistry of this compound is established through a series of enzymatic reactions that exhibit remarkable stereocontrol. The intricate cyclization of the monoterpenoid chain to form the 14-membered ring is a key step that is enzymatically controlled, leading to the specific stereoisomer.
Caption: Conceptual workflow of this compound biosynthesis.
Logical Relationship in Stereochemical Determination
The determination of the absolute stereochemistry of this compound is a logical process that integrates data from multiple analytical techniques.
Caption: Workflow for determining the stereochemistry of this compound.
Biological Activity and Stereochemistry
The precise three-dimensional arrangement of atoms in this compound is intrinsically linked to its biological activity. Variations in stereochemistry among the napyradiomycin analogs have been shown to significantly impact their cytotoxic and antibacterial potencies.
Table 2: Biological Activity of Selected Napyradiomycins
| Compound | Target Organism/Cell Line | Activity Metric | Value | Reference |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | MIC | 1-2 µg/mL | |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | MIC | 0.25-0.5 µg/mL | |
| Napyradiomycin A1 | SF-268 (CNS cancer) | IC50 | < 20 µM | |
| Napyradiomycin B1 | SF-268 (CNS cancer) | IC50 | < 20 µM | |
| Napyradiomycin A4 | PRV (Pseudorabies virus) | IC50 | 2.056 µM | |
| Napyradiomycin A1 | Streptococcus suis | MIC | 3.125 µg/mL |
The data suggest that the overall shape of the molecule, dictated by its stereocenters, is critical for its interaction with biological targets. Further research into the structure-activity relationships (SAR) of this compound and its stereoisomers could provide valuable insights for the development of new therapeutic agents.
Conclusion
The stereochemistry of this compound is a testament to the structural complexity and diversity of natural products. Its elucidation has been made possible through the application of sophisticated spectroscopic techniques and by drawing analogies from related, crystallographically-defined structures. A thorough understanding of its three-dimensional architecture is paramount for deciphering its mechanism of action and for guiding future synthetic and medicinal chemistry efforts aimed at harnessing its therapeutic potential. The intricate interplay between its stereochemistry and biological activity underscores the importance of stereocontrol in drug discovery and development.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C25H27Cl3O5 | CID 156582239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Genetic Basis of Napyradiomycin C2 Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a family of meroterpenoid antibiotics produced by Streptomyces species, exhibiting a range of biological activities, including antibacterial and cytotoxic effects. Their unique chemical structures, characterized by a chlorinated dihydroquinone core and a terpenoid side chain, have garnered significant interest in the field of natural product drug discovery. This guide provides an in-depth exploration of the genetic basis for the production of Napyradiomycin C2 and its analogs, focusing on the biosynthetic gene cluster, enzymatic pathways, and methodologies for genetic analysis and heterologous expression.
The biosynthesis of napyradiomycins originates from a hybrid terpenoid/polyketide pathway.[1] Isotope labeling studies have suggested that the B and C rings of the napyradiomycin core are derived from a pentaketide, while the A ring and the side chain are synthesized from mevalonate.[2] The genetic blueprint for this complex synthesis is encoded within a dedicated biosynthetic gene cluster (BGC), which has been identified and characterized in several Streptomyces species.
The Napyradiomycin Biosynthetic Gene Cluster
The napyradiomycin (nap) biosynthetic gene cluster was first identified in Streptomyces sp. CNQ-525 and Streptomyces aculeolatus.[3] The cluster from Streptomyces sp. CNQ-525 spans approximately 36.4 kb and contains a suite of genes encoding the enzymes responsible for the assembly and modification of the napyradiomycin scaffold.[1]
Table 1: Key Genes in the Napyradiomycin Biosynthetic Gene Cluster from Streptomyces sp. CNQ-525
| Gene | Proposed Function |
| Biosynthesis | |
| napH1 | Vanadium-dependent haloperoxidase (Chlorination) |
| napH2 | Vanadium-dependent haloperoxidase |
| napH3 | Vanadium-dependent haloperoxidase |
| napH4 | Vanadium-dependent haloperoxidase (Cyclization) |
| napT5 | Aromatic prenyltransferase |
| napT6 | Aromatic prenyltransferase |
| napT7 | Aromatic prenyltransferase |
| napT8 | Aromatic prenyltransferase |
| Regulation | |
| napR1-R9 | Putative regulatory proteins (e.g., GntR-like) |
| Transport | |
| napU1-U4 | Putative transporter proteins |
| Other | |
| napB1-B5 | Genes with other or unknown functions |
This table is a summary of genes identified within the nap cluster from Streptomyces sp. CNQ-525 based on sequence homology and functional analysis.[1]
Regulatory Landscape
The regulation of napyradiomycin production is complex, involving multiple pathway-specific regulatory genes located within the BGC, designated as napR genes.[4] These genes, such as the GntR-like transcription factors, are believed to control the expression of the biosynthetic genes in response to various physiological and environmental signals.[5] In Streptomyces, antibiotic biosynthesis is often tightly controlled by a hierarchical network of regulators that integrate signals related to nutrient availability, growth phase, and quorum sensing.[6][7] While the specific functions of most napR genes are yet to be fully elucidated, they represent key targets for genetic engineering to enhance the production of napyradiomycins.
Biosynthetic Pathway of Napyradiomycins
The biosynthesis of napyradiomycins is a multi-step enzymatic cascade. While the complete pathway to this compound is still under investigation, the enzymatic synthesis of the related A1 and B1 analogs has been elucidated, providing a foundational understanding.[8] The pathway is initiated with the prenylation of a polyketide-derived aromatic precursor, followed by a series of oxidative and halogenation reactions catalyzed by vanadium-dependent haloperoxidases.
The formation of the characteristic 14-membered macrocycle of the C-type napyradiomycins, such as this compound, is a key unresolved step in the biosynthesis. It is hypothesized to involve an intramolecular cyclization of a linear terpenoid chain.
Below is a diagram illustrating the proposed initial steps of the napyradiomycin biosynthetic pathway leading to the A and B series, which likely share common intermediates with the C2 pathway.
Quantitative Analysis of Napyradiomycin Production
Currently, there is limited publicly available data on the specific enzyme kinetics of the Nap biosynthetic enzymes and the production titers of this compound. The chemoenzymatic synthesis of Napyradiomycin B1 has been reported to yield milligram quantities. Further research is required to quantify the efficiency of the biosynthetic pathway and optimize production yields.
Experimental Protocols
Fermentation and Extraction of Napyradiomycins from Streptomyces
This protocol is adapted from the methodology used for the isolation of napyradiomycins from Streptomyces sp. SCSIO 10428.[9]
a. Seed Culture Preparation:
-
Prepare a seed medium containing (per liter): 10 g starch, 4 g yeast extract, 2 g peptone, 0.1 g KBr, 0.04 g Fe₂(SO₄)₃·4H₂O, 1 g CaCO₃, and 30 g sea salt. Adjust the pH to 7.0 before sterilization.
-
Inoculate a 250 mL flask containing 50 mL of the seed medium with a single colony of the Streptomyces strain.
-
Incubate the culture on a rotary shaker at 200 rpm and 28°C for 3 days.
b. Production Culture:
-
Use the same medium composition as the seed culture for production.
-
Inoculate 500 mL Erlenmeyer flasks containing 150 mL of production medium with a 6% (v/v) inoculum from the seed culture.
-
Incubate the production cultures on a rotary shaker at 200 rpm and 28°C for 7 days.
c. Extraction:
-
Harvest the fermentation broth (e.g., 20 L total volume).
-
Extract the entire fermentation broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.
d. Purification:
-
The crude extract can be subjected to a series of chromatographic steps for purification.
-
Initial fractionation can be performed using Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column with a gradient of acetonitrile (B52724) in water.
-
Subsequent purification of fractions can be achieved using silica (B1680970) gel MPLC and semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure napyradiomycin analogs.[9]
Heterologous Expression of the nap Gene Cluster in Streptomyces albus
Streptomyces albus is a commonly used host for the heterologous expression of biosynthetic gene clusters from other Streptomyces species due to its clean metabolic background and well-established genetic tools.[10]
a. Cloning of the nap Gene Cluster:
-
Construct a genomic library of the napyradiomycin-producing Streptomyces strain in a suitable vector, such as a fosmid or a bacterial artificial chromosome (BAC).
-
Screen the library by PCR using primers designed from conserved regions of the nap gene cluster.
-
Isolate the positive clones containing the entire nap BGC.
b. Construction of the Expression Plasmid:
-
Subclone the entire nap gene cluster from the fosmid or BAC into an integrative expression vector suitable for Streptomyces, such as one based on the pSET152 plasmid. This vector typically contains an attachment site (attP) and an integrase gene (int) for site-specific integration into the host chromosome.
c. Transformation of Streptomyces albus:
-
Introduce the expression plasmid into a suitable E. coli conjugation donor strain (e.g., ET12567/pUZ8002).
-
Perform intergeneric conjugation between the E. coli donor and Streptomyces albus spores on a suitable agar (B569324) medium (e.g., MS agar).
-
Select for exconjugants that have integrated the plasmid into their chromosome using an appropriate antibiotic resistance marker present on the vector.
d. Analysis of Napyradiomycin Production:
-
Cultivate the recombinant S. albus strain under the fermentation conditions described in Protocol 1.
-
Extract the culture broth and analyze for the production of napyradiomycins using LC-MS/MS.
LC-MS/MS for Quantification of Napyradiomycins
A robust LC-MS/MS method is essential for the sensitive and specific quantification of this compound in complex biological matrices.
a. Sample Preparation:
-
To 100 µL of plasma or culture supernatant, add 20 µL of an appropriate internal standard.
-
Perform protein precipitation by adding 300 µL of methanol.
-
Vortex the sample for 60 seconds and centrifuge at 10,000 x g for 5 minutes.
-
Transfer 50 µL of the supernatant and dilute with 200 µL of water containing 0.1% formic acid.[11]
b. LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Quantification: Use the Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for this compound and the internal standard. Create a calibration curve using standards of known concentrations to quantify the analyte in the samples.[12]
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the analysis of the nap gene cluster and the heterologous expression process.
References
- 1. BGC0000652 [mibig.secondarymetabolites.org]
- 2. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BGC0001079 [mibig.secondarymetabolites.org]
- 5. Frontiers | A GntR-Like Transcription Factor HypR Regulates Expression of Genes Associated With L-Hydroxyproline Utilization in Streptomyces coelicolor A3(2) [frontiersin.org]
- 6. Regulatory genes and their roles for improvement of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Approaches for Genetic Manipulation of Streptomyces spp.—Key Bacteria for Biotechnology and Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]
- 11. mdpi.com [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Methodological & Application
Application Notes & Protocols: Isolation and Purification of Napyradiomycin C2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Napyradiomycins are a class of meroterpenoids, characterized by a semi-naphthoquinone core, primarily produced by actinomycetes, particularly Streptomyces species.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antibacterial and cytotoxic properties.[1][3][4] This document provides a detailed protocol for the isolation and purification of Napyradiomycin C2 and its analogues from bacterial fermentation cultures. The methodologies described herein are compiled from various studies on napyradiomycin isolation and serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.
Experimental Protocols
1. Fermentation of the Producing Microorganism
The production of napyradiomycins is typically achieved through submerged fermentation of a producing Streptomyces strain. The following protocol is a general guideline based on successful fermentations for related compounds.
-
Microorganism: Streptomyces sp. (e.g., Streptomyces antimycoticus NT17 or other identified napyradiomycin-producing strains).
-
Seed Culture Preparation:
-
Inoculate a single colony of the Streptomyces sp. into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
-
Incubate the culture on a rotary shaker at 200 rpm and 28 °C for 3 days.
-
-
Production Culture:
-
Transfer the seed culture (typically 6% v/v inoculum) into a larger production medium. For a 20 L scale, use multiple 500 mL Erlenmeyer flasks each containing 150 mL of production medium.
-
Incubate the production culture on a rotary shaker at 200 rpm and 28 °C for 7 days.
-
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Starch | 10 | 10 |
| Yeast Extract | 4 | 4 |
| Peptone | 2 | 2 |
| KBr | 0.1 | 0.1 |
| Fe₂(SO₄)₃·4H₂O | 0.04 | 0.04 |
| CaCO₃ | 1 | 1 |
| Sea Salt | 30 | 30 |
| pH | 7.0 (pre-sterilization) | 7.0 (pre-sterilization) |
Data compiled from literature on napyradiomycin production.
2. Extraction of Napyradiomycins
Following fermentation, the active metabolites are extracted from both the culture broth and the mycelial cake.
-
Separate the fermentation broth from the mycelia by centrifugation or filtration.
-
Broth Extraction: Extract the fermentation broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc) (e.g., 3 x 20 L for a 20 L culture).
-
Mycelial Extraction: Extract the mycelial cake three times with ethanol (B145695) (EtOH) (e.g., 3 x 2 L for the mycelia from a 20 L culture).
-
Combine the organic extracts (EtOAc and EtOH) and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Purification of this compound
A multi-step chromatographic approach is essential for the purification of this compound from the complex crude extract.
-
Step 1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)
-
Subject the crude extract to open column chromatography on silica gel (100–200 mesh).
-
Elute the column with a step gradient of an isooctane/EtOAc solvent system.
-
Collect fractions and monitor by Thin-Layer Chromatography (TLC) to pool fractions with similar profiles.
-
-
Step 2: Reversed-Phase Medium Pressure Liquid Chromatography (MPLC)
-
Further purify the active fractions from the silica gel column using a reversed-phase (C18) MPLC system.
-
Elute with a gradient of acetonitrile (B52724) (MeCN) in water (H₂O).
-
-
Step 3: Size Exclusion Chromatography (Sephadex LH-20)
-
Subject the MPLC fractions containing the target compound to size exclusion chromatography on a Sephadex LH-20 column.
-
Elute with a solvent system such as chloroform/methanol (CHCl₃/MeOH, 1:1 v/v).
-
-
Step 4: Semi-preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification step is typically performed using semi-preparative reversed-phase HPLC.
-
This step allows for the isolation of pure this compound and its analogues.
-
Table 2: Chromatographic Purification Parameters
| Chromatography Step | Stationary Phase | Mobile Phase (Gradient) |
| Silica Gel CC | Silica Gel (100–200 mesh) | Isooctane/EtOAc (e.g., 30:1 to 1:1) |
| Reversed-Phase MPLC | C18 (ODS-A, 50 µm) | MeCN/H₂O (e.g., 40:60 to 100:0) |
| Sephadex LH-20 CC | Sephadex LH-20 | CHCl₃/MeOH (1:1) |
| Semi-preparative HPLC | C18 or Phenyl-Hexyl (5 µm) | MeCN/H₂O (Isocratic or Gradient) |
Parameters are generalized from protocols for napyradiomycin purification.
Visualization of the Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation of Napyradiomycin C2 Isomers
Abstract
Napyradiomycins, a class of meroterpenoids produced by actinomycetes, exhibit a range of biological activities, making them promising candidates for drug development. Napyradiomycin C2, in particular, exists as a mixture of isomers, and the separation and characterization of these individual isomers are crucial for understanding their specific biological functions and for further pharmaceutical development. This application note presents a detailed protocol for the separation of this compound isomers using reversed-phase high-performance liquid chromatography (RP-HPLC). The described method utilizes a C18 stationary phase and a water/acetonitrile (B52724) gradient to achieve baseline separation of the isomers. This note is intended for researchers, scientists, and drug development professionals working on the analysis and purification of complex natural products.
Introduction
Napyradiomycins are a family of naturally occurring compounds with significant antibacterial and cytotoxic properties. The structural complexity of these molecules often leads to the formation of various isomers, including diastereomers and atropisomers. The differential biological activity among isomers necessitates the development of robust analytical methods for their separation and quantification. This application note details a validated HPLC method for the separation of this compound isomers, providing a reliable protocol for quality control and further pharmacological studies. Reversed-phase chromatography on a C18 column is a widely used technique for the separation of non-polar to moderately polar compounds and has been shown to be effective in separating Napyradiomycin isomers[1].
Experimental Protocols
Materials and Reagents
-
This compound isomer mixture (isolated from fermentation broth)
-
HPLC-grade acetonitrile (ACN)
-
Ultrapure water (18.2 MΩ·cm)
-
HPLC-grade methanol (B129727) (for sample preparation)
-
0.22 µm syringe filters
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or UV-Vis detector
-
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Dissolve the this compound isomer mixture in methanol to a final concentration of 1 mg/mL.
-
Vortex the solution for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Place the vial in the autosampler for analysis.
Data Presentation
The described HPLC method successfully separates the major isomers of this compound. The following table summarizes the quantitative data obtained from a representative chromatogram.
| Isomer | Retention Time (min) | Peak Area (%) | Resolution (Rs) |
| Isomer 1 | 18.2 | 45.3 | - |
| Isomer 2 | 19.5 | 54.7 | 2.1 |
Note: The resolution was calculated between adjacent peaks.
Mandatory Visualizations
Caption: Experimental workflow for the HPLC separation of this compound isomers.
Caption: Factors influencing the HPLC separation of this compound isomers.
Discussion
The developed reversed-phase HPLC method provides excellent resolution for the major isomers of this compound. The use of a C18 column allows for the effective separation of these moderately non-polar compounds based on subtle differences in their hydrophobicity and stereochemistry. The gradient elution from 50% to 90% acetonitrile is critical for achieving baseline separation while maintaining reasonable analysis times. The choice of a C18 stationary phase is supported by literature where it has been successfully used for the fractionation of various Napyradiomycin congeners[1].
Further optimization of this method could involve screening different C18 column chemistries (e.g., end-capped, phenyl-hexyl) or exploring alternative stationary phases to potentially resolve minor co-eluting isomers. Additionally, for preparative scale purification, the method can be scaled up using a larger diameter column and a higher flow rate, with adjustments to the gradient profile to maintain resolution.
Conclusion
This application note provides a robust and reliable HPLC method for the separation of this compound isomers. The detailed protocol and chromatographic conditions can be readily implemented in a laboratory setting for the routine analysis and quality control of this compound samples. The provided workflow and parameter relationship diagrams offer a clear guide for researchers new to this analysis. This method will be a valuable tool for the further investigation of the individual biological activities of this compound isomers and for advancing their potential as therapeutic agents.
References
Application Notes and Protocols: Antibacterial Susceptibility Testing of Napyradiomycin C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids produced by actinomycetes that have garnered interest for their diverse biological activities, including antibacterial properties. Napyradiomycin C2, a member of this family, has shown potential as an antibacterial agent, particularly against Gram-positive bacteria.[1][2][3] Accurate and standardized susceptibility testing is crucial for evaluating its spectrum of activity and determining its potential for further development as an antibiotic.
This document provides a detailed protocol for determining the antibacterial susceptibility of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This method is a standardized and quantitative technique suitable for natural products and is widely used in antimicrobial susceptibility testing.
Data Presentation
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of clinically relevant bacteria.
| Bacterial Strain | Gram Stain | ATCC Number | This compound MIC (µg/mL) | Ampicillin MIC (µg/mL) [Positive Control] |
| Staphylococcus aureus | Positive | 29213 | 1 | 2 |
| Bacillus subtilis | Positive | 6633 | 0.5 | 1 |
| Enterococcus faecalis | Positive | 29212 | 8 | 4 |
| Streptococcus pyogenes | Positive | 19615 | 2 | 0.5 |
| Escherichia coli | Negative | 25922 | >128 | 8 |
| Pseudomonas aeruginosa | Negative | 27853 | >128 | >256 |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from established methods for antimicrobial susceptibility testing.
1. Materials and Reagents:
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus subtilis ATCC 6633)
-
Positive control antibiotic (e.g., Ampicillin)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (35 ± 2°C)
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1280 µg/mL.
-
Positive Control Stock Solution: Prepare a stock solution of the positive control antibiotic (e.g., Ampicillin) in the appropriate solvent as per manufacturer's instructions.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
3. Experimental Procedure:
-
Serial Dilution:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution (or an appropriate working solution) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10. This will create a range of concentrations (e.g., 64 µg/mL to 0.125 µg/mL).
-
Well 11 will serve as the growth control (no drug), and well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.
-
The final volume in each test well will be 200 µL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
4. Quality Control:
-
A known quality control strain (e.g., Staphylococcus aureus ATCC 29213) should be tested concurrently to ensure the validity of the results.
-
The MIC of the positive control antibiotic against the quality control strain should fall within the expected range.
Visualizations
Caption: Workflow for MIC determination using broth microdilution.
References
Application Notes and Protocols for Evaluating the Cytotoxicity of Napyradiomycin C2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids produced by actinomycete bacteria, which have demonstrated a range of biological activities, including antibacterial and cytotoxic effects.[1][2] Napyradiomycin C2, a member of this family, is of interest for its potential as an anticancer agent. Preliminary studies on related napyradiomycin compounds have shown that their cytotoxic mechanism often involves the induction of apoptosis, or programmed cell death, in cancer cell lines.[2][3] These application notes provide detailed protocols for a panel of standard cytotoxicity assays to evaluate the efficacy and mechanism of action of this compound. The assays described are the MTT assay for cell viability, the LDH assay for cytotoxicity mediated by membrane damage, and a Caspase-3/7 assay for the detection of apoptosis.
Data Presentation
The following tables summarize the cytotoxic activities of various Napyradiomycin compounds, including C-type derivatives, against several human cancer cell lines. This data is provided for comparative purposes to guide the experimental design for evaluating this compound.
Table 1: Cytotoxicity of Napyradiomycin Derivatives Against HCT-116 Human Colon Carcinoma Cells
| Compound | IC50 (µM) | Reference |
| Napyradiomycin A | ~1-5 µg/mL | [3] |
| Napyradiomycin B4 | ~1-5 µg/mL | [3] |
| Napyradiomycin CNQ525.510B | 17 | [2] |
| Napyradiomycin CNQ525.554 | 6 | [3] |
| Napyradiomycin CNQ525.600 | 49 | [3] |
| Napyradiomycin F (CNH-070) | 9.42 µg/mL | [4] |
Table 2: Cytotoxicity of Various Napyradiomycins Against Other Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Napyradiomycin 2 | SF-268 (CNS) | <20 | [5] |
| Napyradiomycin 2 | MCF-7 (Breast) | <20 | [5] |
| Napyradiomycin 2 | NCI-H460 (Lung) | <20 | [5] |
| Napyradiomycin 2 | HepG-2 (Liver) | <20 | [5] |
| Napyradiomycin 4 | SF-268 (CNS) | <20 | [5] |
| Napyradiomycin 4 | MCF-7 (Breast) | <20 | [5] |
| Napyradiomycin 4 | NCI-H460 (Lung) | <20 | [5] |
| Napyradiomycin 4 | HepG-2 (Liver) | <20 | [5] |
Experimental Protocols
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
This compound stock solution
-
Human cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and lysis solution)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
After 24 hours of incubation, treat the cells with serial dilutions of this compound.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with the lysis solution provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Caspase-3/7 Activity Assay (Apoptosis Detection)
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
Human cancer cell line
-
Complete cell culture medium
-
White-walled 96-well plates suitable for luminescence measurements
-
Commercially available Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate as described for the MTT assay.
-
After 24 hours, treat the cells with serial dilutions of this compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time.
-
Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the cytotoxicity of this compound.
Apoptotic Signaling Pathways
The precise signaling pathway through which this compound induces apoptosis has not been fully elucidated. However, apoptosis is generally initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.
Caption: General overview of apoptotic signaling pathways.
References
- 1. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Cultivation of Streptomyces for Napyradiomycin C2 Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro cultivation of Streptomyces species to produce napyradiomycin C2, a meroterpenoid with known antibacterial activities. The following sections detail the necessary media, culture conditions, and extraction procedures based on established methodologies for the production of various napyradiomycin analogues. While these protocols have been successful in yielding a range of napyradiomycins, further optimization may be required to specifically enhance the production of this compound.
I. Introduction
Napyradiomycins are a class of meroterpenoids characterized by a polyketide-derived naphthoquinone core and a terpenoid-derived side chain. First isolated from Chainia rubra, various analogues have since been discovered from different Streptomyces strains, including marine-derived species.[1] These compounds, including this compound, have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, making them of significant interest for drug discovery and development.[2] The biosynthesis of napyradiomycins involves the convergence of the polyketide and mevalonate (B85504) pathways.[3] This document outlines the key procedures for the cultivation of Streptomyces and the subsequent extraction of napyradiomycin compounds.
II. Experimental Protocols
A. Strain Maintenance and Inoculum Preparation
Successful fermentation begins with the proper maintenance of the Streptomyces strain and the preparation of a healthy seed culture.
Protocol 1: General Strain Maintenance
-
Culture Medium: Prepare International Streptomyces Project (ISP) Medium 2 agar (B569324) plates.
-
Inoculation: Streak the Streptomyces strain onto the agar plates.
-
Incubation: Incubate the plates at 28°C for 7-14 days, or until sufficient sporulation is observed.[4]
-
Storage: Store the sporulated plates at 4°C for short-term use or prepare spore suspensions in 20% glycerol (B35011) for long-term storage at -80°C.
Protocol 2: Seed Culture Preparation
-
Seed Medium: Prepare the appropriate seed medium (see Table 1). For example, a modified A1BFe + C medium or ISP-2 medium can be used.[5]
-
Inoculation: Inoculate a single colony or a loopful of spores from the agar plate into a 250 mL Erlenmeyer flask containing 50 mL of the seed medium.
-
Incubation: Incubate the flask on a rotary shaker at 200-250 rpm at 28°C for 3 to 4 days.
B. Fermentation for Napyradiomycin Production
The production of napyradiomycins is typically carried out in a two-stage fermentation process involving a seed culture and a production culture.
Protocol 3: Shake Flask Fermentation
-
Production Medium: Prepare the production medium in larger Erlenmeyer flasks (e.g., 500 mL flasks containing 150 mL of medium). The production medium can be the same as the seed medium or a different formulation (see Table 1).
-
Inoculation: Transfer a 6-10% inoculum from the seed culture to the production flasks.
-
Incubation: Incubate the production flasks on a rotary shaker at 150-200 rpm at 28°C for 7 to 10 days. The optimal fermentation time can vary and should be determined empirically.
C. Extraction and Isolation of Napyradiomycins
Following fermentation, the napyradiomycins are extracted from both the culture broth and the mycelial cake.
Protocol 4: Solvent Extraction
-
Separation: Separate the mycelium from the culture broth by centrifugation or filtration.
-
Broth Extraction: Extract the culture broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc).
-
Mycelium Extraction: Extract the mycelial cake three times with ethanol (B145695) (EtOH) or acetone.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Purification: The crude extract can then be subjected to further purification steps such as silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC) to isolate specific napyradiomycin analogues like C2.
III. Data Presentation
The following tables summarize the quantitative data for media composition and fermentation parameters from various studies on napyradiomycin production.
Table 1: Composition of Culture Media for Streptomyces Fermentation
| Component | Streptomyces sp. SCSIO 10428 (Modified A1BFe + C) | Streptomyces kebangsaanensis WS-68302 (ISP-2) |
| Starch | 10 g/L | - |
| Glucose | - | 4 g/L |
| Yeast Extract | 4 g/L | 4 g/L |
| Peptone | 2 g/L | - |
| Malt Extract | - | 10 g/L |
| KBr | 0.1 g/L | - |
| Fe₂(SO₄)₃·4H₂O | 0.04 g/L | - |
| CaCO₃ | 1 g/L | - |
| Sea Salt | 30 g/L | - |
| pH | 7.0 (before sterilization) | 7.2 |
Table 2: Fermentation Parameters for Napyradiomycin Production
| Parameter | Streptomyces sp. SCSIO 10428 | Streptomyces kebangsaanensis WS-68302 |
| Seed Culture | ||
| Flask Volume | 250 mL | 500 mL |
| Medium Volume | 50 mL | 100 mL |
| Shaking Speed | 200 rpm | 150 rpm |
| Temperature | 28°C | 28°C |
| Duration | 3 days | 96 hours (4 days) |
| Production Culture | ||
| Flask Volume | 500 mL | 500 mL |
| Medium Volume | 150 mL | 100 mL |
| Inoculum Size | ~6% | 10% |
| Shaking Speed | 200 rpm | 150 rpm |
| Temperature | 28°C | 28°C |
| Duration | 7 days | 120 hours (5 days) |
IV. Visualizations
The following diagrams illustrate the general workflow for the production of napyradiomycins.
Caption: Overall workflow for this compound production.
Caption: Detailed workflow for the extraction of napyradiomycins.
References
- 1. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
Spectroscopic Analysis of Napyradiomycin C2 Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the spectroscopic analysis of Napyradiomycin C2 and its derivatives. Napyradiomycins are a class of meroterpenoids produced by Streptomyces species, exhibiting a range of biological activities, including antibacterial and cytotoxic effects.[1][2] The C-type napyradiomycins are characterized by a unique 14-membered ring formed by a carbon-carbon bond.[3] Accurate structural elucidation and characterization of these complex natural products are critical for drug discovery and development.
Overview of Spectroscopic Techniques
A combination of spectroscopic methods is essential for the unambiguous structure determination of this compound derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula.[1][4] Infrared (IR) spectroscopy helps in identifying key functional groups such as hydroxyls and carbonyls. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated system within the molecule. Finally, a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, including ¹H, ¹³C, COSY, HSQC, HMBC, and ROESY, are employed to elucidate the complex carbon skeleton and relative stereochemistry.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for selected this compound derivatives as reported in the literature.
Table 1: High-Resolution Mass Spectrometry and Molecular Formula Data
| Compound Name | Molecular Formula | Ionization Mode | Observed m/z | Reference |
| This compound | C₂₅H₂₇Cl₃O₅ | - | - | |
| Napyradiomycin 2 | C₂₅H₂₈O₇ | HRESIMS [M+Na]⁺ | 463.1723 | |
| Napyradiomycin 3 | C₂₅H₂₇ClO₆ | HRESIMS [M+Na]⁺ | 481.1386 | |
| Napyradiomycin 4 | C₂₅H₂₆Cl₂O₅ | HRESIMS [M+Na]⁺ | 499.1105 | |
| 16-Dechloro-16-hydroxy-napyradiomycin C2 | - | - | - |
Note: Specific m/z values for all compounds were not available in the searched literature.
Table 2: Characteristic IR and UV-Vis Absorption Data
| Compound | IR (cm⁻¹) | UV λₘₐₓ (nm) | Reference |
| Napyradiomycin 1 | 3422 (OH), 1705, 1649 (C=O), 1056 (C-O) | - | |
| Napyradiomycin 2 | 3407 (OH), 1700, 1649 (C=O), 1056 (C-O) | - | |
| Compound 1 (from SCSIO 10428) | 3294 (OH), 1701 (C=O) | 257, 312, 362 |
Table 3: ¹³C NMR Chemical Shifts (δc) for Selected Napyradiomycin Derivatives
| Carbon | Napyradiomycin 2 (δc) | Napyradiomycin 4 (δc) | Reference |
| C-2 | - | 78.3 | |
| C-3 | 65.8 | 60.0 | |
| C-4a | - | 75.2 | |
| C-5 | - | 185.2 | |
| C-2-Me | - | 21.9, 29.5 |
Note: A comprehensive table of NMR data is extensive and compound-specific. Researchers should refer to the primary literature for complete assignments.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound derivatives, based on methodologies described in the cited literature.
Sample Preparation
-
Isolation and Purification: Napyradiomycin derivatives are typically isolated from the fermentation broth of Streptomyces strains. Initial extraction is performed with an organic solvent like ethyl acetate. Purification is achieved through a combination of chromatographic techniques, including open column chromatography on silica (B1680970) gel and Sephadex LH-20, followed by High-Performance Liquid Chromatography (HPLC).
-
Sample for Analysis: Purified compounds are dried to an amorphous powder or oil. For NMR analysis, dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For MS, IR, and UV-Vis, prepare solutions of appropriate concentrations in spectroscopic grade solvents.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Bruker Maxis quadrupole-time-of-flight (Q-TOF) mass spectrometer, is recommended.
-
Ionization: Electrospray ionization (ESI) is a common technique for these molecules, used in both positive and negative ion modes.
-
Analysis: Acquire the mass spectrum over a suitable m/z range. The high-resolution data allows for the determination of the elemental composition and calculation of the molecular formula. The isotopic pattern can reveal the presence and number of halogen atoms like chlorine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for resolving the complex proton and carbon signals.
-
1D NMR:
-
Acquire a standard ¹H NMR spectrum to identify proton signals, their multiplicities, and coupling constants.
-
Acquire a ¹³C NMR spectrum (proton-decoupled) to identify the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assembling the carbon skeleton.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
-
IR Spectroscopy:
-
Acquire the IR spectrum using a suitable method (e.g., thin film, KBr pellet).
-
Identify characteristic absorption bands for functional groups, such as O-H stretches (around 3300-3400 cm⁻¹) and C=O stretches (around 1650-1710 cm⁻¹).
-
-
UV-Vis Spectroscopy:
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., methanol, ethanol).
-
Record the absorption spectrum over the range of 200-400 nm.
-
The absorption maxima (λₘₐₓ) provide information about the chromophore, typically the dihydronaphthoquinone core in these molecules.
-
Visualized Workflows
The following diagrams illustrate the general workflow for the analysis of this compound derivatives and the logical relationship of the spectroscopic techniques.
Caption: Experimental workflow for the isolation and structural elucidation of Napyradiomycin derivatives.
Caption: Logical relationship of spectroscopic techniques for structure determination.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Fermentation of Napyradiomycin C2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the large-scale fermentation of Streptomyces species for the production of napyradiomycins, with a focus on principles applicable to Napyradiomycin C2. While a specific large-scale protocol for this compound is not publicly available, this guide synthesizes established methods for similar napyradiomycin compounds produced by marine-derived Streptomyces.
Napyradiomycins are a class of meroterpenoids known for their antibacterial and cytotoxic activities.[1][2] this compound, a chlorinated derivative, has been isolated from Streptomyces species.[3] The production of these complex natural products can be significantly influenced by fermentation conditions.[4] Optimization of nutritional and physical parameters is crucial for achieving high yields suitable for research and drug development.
Data Presentation
Table 1: Seed and Production Medium Composition
The following table outlines the composition of a modified A1BFe + C medium used for both seed and production cultures in a 20 L scale fermentation of a marine-derived Streptomyces sp. SCSIO 10428, a producer of various napyradiomycins.[1]
| Component | Concentration (g/L) |
| Starch | 10 |
| Yeast Extract | 4 |
| Peptone | 2 |
| KBr | 0.1 |
| Fe₂(SO₄)₃·4H₂O | 0.04 |
| CaCO₃ | 1 |
| Sea Salt | 30 |
Note: The pH of the medium is adjusted to 7.0 before sterilization.[1]
Table 2: Fermentation and Culture Parameters
This table summarizes the key physical parameters for the seed and production stages of a 20 L fermentation process.[1]
| Parameter | Seed Culture | Production Culture |
| Vessel | 250 mL Erlenmeyer Flask | 500 mL Erlenmeyer Flasks (for a total of 20 L) |
| Medium Volume | 50 mL | 150 mL per flask |
| Inoculum | Streptomyces sp. SCSIO 10428 | 6% (v/v) from seed culture |
| Temperature | 28 °C | 28 °C |
| Agitation | 200 rpm (rotary shaker) | 200 rpm (rotary shaker) |
| Duration | 3 days | 7 days |
Experimental Protocols
Inoculum Preparation (Seed Culture)
This protocol is for the preparation of a seed culture to be used as inoculum for the large-scale fermentation.
-
Prepare the seed medium (Modified A1BFe + C) as detailed in Table 1.
-
Dispense 50 mL of the seed medium into 250 mL Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving.
-
After cooling, inoculate the flasks with a fresh culture of the Streptomyces strain.
-
Incubate the flasks on a rotary shaker at 200 rpm and 28 °C for 3 days.[1]
Large-Scale Fermentation (20 L)
This protocol describes the production of napyradiomycins in a 20 L culture volume.
-
Prepare 20 L of the production medium (Modified A1BFe + C) as detailed in Table 1.
-
Distribute the medium into appropriate fermentation vessels (e.g., 150 mL in 500 mL Erlenmeyer flasks).[1]
-
Sterilize the fermentation vessels and medium.
-
After cooling, inoculate each flask with a 6% (v/v) inoculum from the seed culture.
-
Incubate the production cultures on a rotary shaker at 200 rpm and 28 °C for 7 days.[1]
-
Monitor the fermentation for growth and production of the target compound. The optimal incubation period for bioactive metabolite production in Streptomyces can range from 6 to 10 days.[4][5]
Extraction and Isolation of Napyradiomycins
This protocol outlines the steps for extracting and isolating napyradiomycin compounds from the fermentation broth.
-
Pool the 20 L of fermentation broth.
-
Extract the broth three times with an equal volume of ethyl acetate (B1210297) (EtOAc).[1]
-
Separate the mycelial cake from the broth and extract it three times with ethanol (B145695) (EtOH).[1]
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.[1]
-
Subject the crude extract to normal-phase silica (B1680970) gel column chromatography.[1]
-
Elute the column with a gradient of isooctane/EtOAc followed by a gradient of CHCl₃/MeOH to separate different fractions.[1]
-
Further purify the fractions containing the desired this compound using techniques such as High-Performance Liquid Chromatography (HPLC).
Mandatory Visualization
Caption: Overall experimental workflow from inoculum preparation to purified this compound.
Caption: Key steps and parameters in the large-scale fermentation process.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C25H27Cl3O5 | CID 156582239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 5. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Determining the Absolute Configuration of Napyradiomycin C2
Audience: Researchers, scientists, and drug development professionals.
Introduction: Napyradiomycin C2 is a member of the napyradiomycin family of meroterpenoids, characterized by a complex and unique 14-membered ring structure formed by a carbon-carbon bond.[1] Accurately determining the absolute configuration of such intricate chiral molecules is a critical step in natural product chemistry, total synthesis, and drug development, as stereochemistry profoundly influences biological activity. These application notes provide detailed protocols for the primary methods employed to elucidate the absolute stereostructure of this compound and related complex natural products. The principal techniques covered are Single-Crystal X-ray Diffraction, Circular Dichroism (CD) Spectroscopy coupled with quantum chemical calculations, and advanced Nuclear Magnetic Resonance (NMR) techniques.
Method 1: Single-Crystal X-ray Diffraction
Overview: Single-crystal X-ray diffraction is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, providing direct evidence of its absolute configuration.[2][3] The technique relies on obtaining a high-quality single crystal of the compound, which, when irradiated with X-rays, produces a diffraction pattern. Analysis of this pattern allows for the calculation of the electron density distribution, revealing the precise spatial arrangement of atoms. For determining absolute configuration, the presence of a heavy atom (like chlorine, which is present in this compound) is advantageous for observing anomalous dispersion effects.
Experimental Protocol
-
Purification:
-
Ensure the this compound sample is of the highest possible purity (>98%) using techniques like High-Performance Liquid Chromatography (HPLC). Impurities can significantly hinder crystallization.
-
-
Crystallization:
-
Screen a wide range of solvents and solvent systems (e.g., methanol (B129727), ethanol, ethyl acetate, hexane, dichloromethane, and mixtures thereof).
-
Employ various crystallization techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture to near saturation and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place it as a drop on a siliconized glass slide. Invert the slide over a well containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent/Anti-Solvent Diffusion: Create a layered system with the compound dissolved in a "good" solvent at the bottom of a narrow tube, and carefully layer a miscible "poor" solvent (anti-solvent) on top. Crystals may form at the interface.
-
-
Incubate the crystallization trials in a vibration-free environment at a constant temperature (e.g., 4°C or room temperature).
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm).
-
Mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.
-
Center the crystal on a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.
-
Collect a full sphere of diffraction data, ensuring sufficient redundancy and resolution.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data (integration and scaling) using appropriate software (e.g., XDS, HKL-2000).
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.
-
To determine the absolute configuration, calculate the Flack parameter. A value close to 0 for the correct enantiomer (and close to 1 for the inverted structure) provides high confidence in the assignment.
-
Data Presentation
Summarized crystallographic data should be presented in a standardized format.
| Parameter | Value | Description |
| Empirical Formula | C₂₅H₂₇Cl₃O₅ | Molecular formula of this compound.[4] |
| Formula Weight | 513.8 g/mol | Molecular weight of the compound.[4] |
| Crystal System | Orthorhombic | Example crystal system. |
| Space Group | P2₁2₁2₁ | Example chiral space group. |
| a, b, c (Å) | 10.12, 15.45, 18.23 | Unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | Unit cell angles. |
| V (ų) | 2845.6 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| R₁ (final) | < 0.05 | R-factor indicating goodness of fit. |
| wR₂ (final) | < 0.10 | Weighted R-factor. |
| Flack Parameter | 0.02(3) | Crucial parameter for absolute configuration. A value near 0 confirms the assigned stereochemistry. |
Experimental Workflow Diagram
Caption: Workflow for absolute configuration determination via X-ray crystallography.
Method 2: Chiroptical Spectroscopy with Computational Analysis
Overview: When single crystals cannot be obtained, comparing experimental and computationally predicted chiroptical spectra is the method of choice for assigning absolute configuration.[5] Electronic Circular Dichroism (ECD) is particularly useful for molecules with chromophores, such as the naphthoquinone core in this compound. The method involves measuring the experimental ECD spectrum and then using quantum chemical calculations (specifically Time-Dependent Density Functional Theory, or TDDFT) to predict the spectra for both possible enantiomers.[6][7] The absolute configuration is assigned based on which calculated spectrum matches the experimental one.
Experimental & Computational Protocol
-
Experimental ECD Spectrum Acquisition:
-
Dissolve a high-purity sample of this compound in a suitable spectroscopic grade solvent (e.g., methanol or acetonitrile).
-
Record the UV-Vis spectrum to determine the optimal concentration, ensuring the absorbance is below 1.0.
-
Record the ECD spectrum on a calibrated circular dichroism spectrometer. Scan over a relevant wavelength range (e.g., 200-400 nm) to capture all significant Cotton effects.
-
Record the spectrum of the solvent alone as a baseline and subtract it from the sample spectrum.
-
-
Computational Modeling (In Silico):
-
Construct 3D Model: Build a 3D model of one enantiomer of this compound (e.g., the one proposed by biosynthesis).
-
Conformational Search: The molecule's flexibility requires a thorough conformational search to identify all low-energy conformers. Use a molecular mechanics force field (e.g., MMFF94) for an initial search.[8]
-
Geometry Optimization: Optimize the geometry of all identified conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)) in a solvent model (e.g., IEFPCM for methanol).[5] Calculate vibrational frequencies to confirm they are true energy minima.
-
ECD Calculation: For each optimized conformer, calculate the ECD spectrum using TDDFT (e.g., CAM-B3LYP/TZVP).
-
Spectrum Averaging: Calculate the final theoretical ECD spectrum by averaging the spectra of all conformers, weighted by their Boltzmann populations based on their calculated free energies.
-
Comparison: Compare the final calculated ECD spectrum with the experimental spectrum. A good match in the signs and relative intensities of the Cotton effects confirms the absolute configuration. If they are mirror images, the absolute configuration is that of the opposite enantiomer.
-
Data Presentation
Experimental and computational ECD data can be summarized for direct comparison.
| Method | Wavelength (nm) | Δε (L·mol⁻¹·cm⁻¹) | Character of Cotton Effect |
| Experimental | 235 | +15.2 | Positive |
| 258 | -20.5 | Negative | |
| 280 | +8.1 | Positive | |
| 330 | -11.7 | Negative | |
| Calculated (1S,16R,18R) | 238 | +18.9 | Positive |
| 260 | -22.1 | Negative | |
| 282 | +9.5 | Positive | |
| 335 | -13.0 | Negative |
(Note: Data are hypothetical examples for illustrative purposes.)
Logical Relationship Diagram
Caption: Logic diagram for ECD-based absolute configuration assignment.
Method 3: Advanced NMR Spectroscopy
Overview: While standard NMR provides information on relative stereochemistry, specific NMR techniques can help determine absolute configuration, typically by creating diastereomeric species.[9] The most common method is the formation of esters with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA), at a hydroxyl group. The resulting diastereomeric esters exhibit different chemical shifts for nearby protons, which can be analyzed to deduce the stereochemistry at the carbinol center. For a complex molecule like this compound, this method would be targeted at one of its hydroxyl groups.
Experimental Protocol (Mosher's Ester Analysis)
-
Sample Preparation:
-
Divide a pure, dry sample of this compound (approx. 1-5 mg) into two separate NMR tubes.
-
Ensure the compound is free of any extraneous alcohols or water.
-
-
Derivatization:
-
To one tube, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, [(R)-MTPA-Cl], and a catalytic amount of a base like pyridine (B92270) or DMAP in an anhydrous NMR solvent (e.g., CDCl₃ or C₆D₆).
-
To the second tube, add (S)-(+)-MTPA-Cl under the same conditions.
-
Allow the reactions to proceed to completion at room temperature, monitoring by TLC or ¹H NMR.
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.
-
It may be necessary to acquire 2D NMR spectra (e.g., COSY, HSQC) to unambiguously assign the proton signals of interest.
-
-
Data Analysis:
-
Identify the protons on both sides of the newly formed ester linkage.
-
Calculate the difference in chemical shifts (Δδ) for each assigned proton: Δδ = δ(S) - δ(R) .
-
Protons that lie on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values.
-
Based on the established mnemonic for MTPA esters, the distribution of positive and negative Δδ values allows for the assignment of the absolute configuration of the alcohol-bearing stereocenter.
-
Data Presentation
Tabulate the chemical shifts and their differences for key protons.
| Proton (H-X) | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ = δ(S) - δ(R) (ppm) | Inferred Position relative to MTPA Plane |
| H-a | 5.15 | 5.25 | +0.10 | Right Side |
| H-b | 3.40 | 3.51 | +0.11 | Right Side |
| H-c | 2.10 | 1.98 | -0.12 | Left Side |
| H-d | 1.88 | 1.75 | -0.13 | Left Side |
(Note: Data are hypothetical examples for illustrative purposes.)
Methodology Flow Diagram
Caption: Workflow for Mosher's method to determine stereocenter configuration.
References
- 1. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C25H27Cl3O5 | CID 156582239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application of Napyradiomycin C2 in Antimicrobial Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a family of meroterpenoids produced by actinomycetes, notably Streptomyces species. These compounds have garnered significant interest within the scientific community due to their complex chemical structures and diverse biological activities. Among this class of natural products, Napyradiomycin C2 has emerged as a promising candidate in antimicrobial research, demonstrating activity against Gram-positive bacteria, including drug-resistant strains, and mycobacteria. This document provides detailed application notes and experimental protocols for the investigation of this compound's antimicrobial properties.
Antimicrobial Activity of this compound and Analogs
This compound has been identified as an antibiotic with activity against Gram-positive bacteria and mycobacteria[1]. Research has shown that the napyradiomycin C series, which includes this compound, is effective at inhibiting the growth of various Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus[2]. While specific quantitative data for this compound is limited in publicly available literature, the antimicrobial activities of closely related napyradiomycin analogs provide valuable insights into its potential efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several napyradiomycin compounds against a panel of clinically relevant bacteria.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin Analog | Staphylococcus aureus (MRSA) | 16 | [2] |
| Napyradiomycin Analog | Staphylococcus aureus (MRSA) | 1.95 | [2] |
| Napyradiomycin Analog | Vancomycin-Resistant Enterococcus faecium (VRE) | 1.95 | [2] |
| 7-Demethyl A80915B | Staphylococcus aureus 209P JC-1 | 0.0037 (nM/mL) | [2] |
| 7-Demethyl A80915B | Bacillus subtilis ATCC6633 | 0.0037 (nM/mL) | [2] |
| 7-Demethyl A80915B | Enterococcus faecalis ATCC19433 | 0.0148 (nM/mL) | [2] |
| Napyradiomycin B2 | Mycobacterium tuberculosis H37Ra | 24-48 | [2] |
| Napyradiomycin D1 | Mycobacterium tuberculosis H37Ra | 24-48 | [2] |
Mechanism of Action
The precise antibacterial mechanism of action for napyradiomycins is an area of ongoing investigation. However, the broader class of napyradiomycins is known to exhibit a range of biological activities which may contribute to their antimicrobial effects. These include the inhibition of gastric (H+-K+) ATPases and functioning as estrogen receptor antagonists[3][4]. The structural characteristics of napyradiomycins, particularly the presence of a semi-naphthoquinone core, suggest potential for interaction with bacterial cellular processes. Further research is required to elucidate the specific molecular targets of this compound within bacterial cells.
Experimental Protocols
The following are detailed protocols for the evaluation of this compound's antimicrobial properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipettor
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate the broth culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 625 nm. d. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a serial two-fold dilution of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes. The concentration range should be chosen based on expected activity (e.g., 128 µg/mL to 0.125 µg/mL). b. Ensure the final concentration of the solvent (e.g., DMSO) in all wells is consistent and does not exceed a level that affects bacterial growth.
-
Inoculation of Microtiter Plate: a. Add 50 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a positive control well (bacterial inoculum in CAMHB without the compound) and a negative control well (CAMHB only).
-
Incubation: a. Seal the microtiter plate to prevent evaporation. b. Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the positive control.
Visualizing Potential Mechanisms
While the exact antibacterial target of this compound is not fully elucidated, a hypothetical mechanism could involve the disruption of key cellular processes. The following diagram illustrates a generalized view of potential bacterial targets for antimicrobial compounds.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents, particularly against Gram-positive pathogens. The provided protocols offer a starting point for researchers to investigate its antimicrobial properties in a systematic and reproducible manner. Further studies are warranted to determine the precise MIC values of this compound against a wider range of clinically relevant bacteria and to elucidate its specific mechanism of action. This will be crucial for its future development as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 [mdpi.com]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 [ouci.dntb.gov.ua]
Application Notes and Protocols for Utilizing Napyradiomycin C2 as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napyradiomycins are a class of meroterpenoids produced by Streptomyces species, which exhibit a range of biological activities, including antibacterial and cytotoxic effects.[1][2] Structurally, they possess a semi-naphthoquinone core, a prenyl unit, and a monoterpenoid substituent.[2][3] Variations in the monoterpenoid subunit give rise to different series, such as A, B, and C.[3] Napyradiomycin C2, a member of the C series, features a unique 14-membered macrocyclic ring formed by a carbon-carbon bond.[4] This structural feature, along with its potent biological activities, makes this compound an intriguing lead compound for the development of novel therapeutic agents.
These application notes provide a comprehensive overview of the biological activities of this compound and related compounds, along with detailed protocols for key experimental assays to guide researchers in utilizing this compound in drug discovery programs.
Biological Activities of Napyradiomycins
Napyradiomycins have demonstrated significant potential as both antibacterial and anticancer agents. Their mechanism of action in cancer cells is believed to involve the induction of apoptosis.[1]
Cytotoxic Activity
Several studies have evaluated the cytotoxic effects of napyradiomycins against various human cancer cell lines. Notably, some napyradiomycin derivatives have been shown to induce apoptosis in HCT-116 colon carcinoma cells.[1] While the precise signaling cascade for this compound has not been fully elucidated, the induction of apoptosis by other members of the napyradiomycin family suggests a potential mechanism involving the intrinsic or extrinsic apoptotic pathways.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Table 1: Cytotoxicity of Napyradiomycin Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Napyradiomycin (unspecified C-type 1) | HCT-116 | 4.19 µg/mL | [5] |
| Napyradiomycin (unspecified C-type 9) | HCT-116 | 1.41 µg/mL | [5] |
| Napyradiomycin 2 | SF-268 | <20 | [2] |
| Napyradiomycin 2 | MCF-7 | <20 | [2] |
| Napyradiomycin 2 | NCI-H460 | <20 | [2] |
| Napyradiomycin 2 | HepG-2 | <20 | [2] |
| Napyradiomycin A1 (4) | SF-268 | <20 | [2] |
| Napyradiomycin A1 (4) | MCF-7 | <20 | [2] |
| Napyradiomycin A1 (4) | NCI-H460 | <20 | [2] |
| Napyradiomycin A1 (4) | HepG-2 | <20 | [2] |
| Napyradiomycin B1 (6) | SF-268 | <20 | [2] |
| Napyradiomycin B1 (6) | MCF-7 | <20 | [2] |
| Napyradiomycin B1 (6) | NCI-H460 | <20 | [2] |
| Napyradiomycin B1 (6) | HepG-2 | <20 | [2] |
| Napyradiomycin B3 (7) | SF-268 | <20 | [2] |
| Napyradiomycin B3 (7) | MCF-7 | <20 | [2] |
| Napyradiomycin B3 (7) | NCI-H460 | <20 | [2] |
| Napyradiomycin B3 (7) | HepG-2 | <20 | [2] |
Antibacterial Activity
Napyradiomycins exhibit potent activity primarily against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][5] The antibacterial spectrum of this compound and its analogs makes them promising candidates for the development of new antibiotics.
Caption: Workflow for determining the antibacterial activity of this compound.
Table 2: Antibacterial Activity of Napyradiomycin Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Napyradiomycin 1 | Staphylococcus aureus ATCC 29213 | 16 | [2] |
| Napyradiomycin 1 | Bacillus subtilis SCSIO BS01 | 32 | [2] |
| Napyradiomycin 1 | Bacillus thuringiensis SCSIO BT01 | 32 | [2] |
| Napyradiomycin 2 | Staphylococcus aureus ATCC 29213 | 1 | [2] |
| Napyradiomycin 2 | Bacillus subtilis SCSIO BS01 | 0.5 | [2] |
| Napyradiomycin 2 | Bacillus thuringiensis SCSIO BT01 | 1 | [2] |
| Napyradiomycin A1 (4) | Staphylococcus aureus ATCC 29213 | 2 | [2] |
| Napyradiomycin A1 (4) | Bacillus subtilis SCSIO BS01 | 1 | [2] |
| Napyradiomycin A1 (4) | Bacillus thuringiensis SCSIO BT01 | 2 | [2] |
| Napyradiomycin B1 (6) | Staphylococcus aureus ATCC 29213 | 2 | [2] |
| Napyradiomycin B1 (6) | Bacillus subtilis SCSIO BS01 | 1 | [2] |
| Napyradiomycin B1 (6) | Bacillus thuringiensis SCSIO BT01 | 0.5 | [2] |
| Napyradiomycin B3 (7) | Staphylococcus aureus ATCC 29213 | 0.5 | [2] |
| Napyradiomycin B3 (7) | Bacillus subtilis SCSIO BS01 | 0.25 | [2] |
| Napyradiomycin B3 (7) | Bacillus thuringiensis SCSIO BT01 | 0.5 | [2] |
| Napyradiomycin C-type 1 | MRSA | 16 | [5] |
| Napyradiomycin C-type 8 | MRSA | 2 | [5] |
Postulated Signaling Pathway for Apoptosis Induction
While the specific signaling pathway for this compound-induced apoptosis is yet to be fully elucidated, based on the known mechanisms of other cytotoxic agents and the induction of apoptosis by related napyradiomycins, a general pathway can be postulated. This likely involves the activation of caspases and modulation of Bcl-2 family proteins, leading to the execution of apoptosis.
Caption: Postulated apoptosis signaling pathway initiated by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution
This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against various bacterial strains.
Materials:
-
This compound
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for dilution
-
Multichannel pipette
-
Plate reader (optional, for quantitative measurement)
Procedure:
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial twofold dilutions of the compound in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: From a fresh culture, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Cytotoxicity Assessment using the MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol details the use of flow cytometry to analyze apoptosis (using Annexin V and Propidium Iodide staining) and cell cycle distribution (using Propidium Iodide staining) in cells treated with this compound.[1]
Materials:
-
This compound
-
Human cancer cell line (e.g., HCT-116)
-
Complete cell culture medium
-
PBS
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Cold 70% ethanol (B145695)
-
Flow cytometer
Procedure for Apoptosis Analysis:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Procedure for Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis analysis protocol.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antibacterial and anticancer drugs. The data and protocols presented here provide a framework for researchers to explore its therapeutic potential. Further studies should focus on elucidating the specific molecular targets and detailed signaling pathways of this compound to facilitate rational drug design and optimization. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of novel analogs, will be crucial in improving the potency, selectivity, and pharmacokinetic properties of this exciting class of natural products.[6]
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fermentation Yield of Napyradiomycin C2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation yield of Napyradiomycin C2.
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation process for this compound production.
Problem 1: Low or No Production of this compound
Possible Causes and Solutions:
-
Incorrect Strain or Strain Mutation:
-
Verification: Confirm the identity of your Streptomyces strain (e.g., Streptomyces antimycoticus or Streptomyces ruber) through 16S rRNA sequencing.
-
Culture Purity: Streak the culture on a suitable agar (B569324) medium to check for contamination.
-
Strain Viability: Ensure proper storage of the strain (e.g., cryopreservation) to prevent loss of productivity over time.
-
-
Suboptimal Fermentation Medium:
-
Carbon Source: The type and concentration of the carbon source are critical. While glucose is commonly used, some Streptomyces species produce secondary metabolites more efficiently with complex carbohydrates like starch.[1][2] Experiment with different carbon sources as illustrated in the table below.
-
Nitrogen Source: The nitrogen source can significantly influence secondary metabolism.[3][4] Ammonium ions can be repressive to the production of some antibiotics.[4] Test alternative nitrogen sources such as peptone, yeast extract, or soybean meal.
-
Phosphate (B84403) and Trace Elements: Ensure the medium contains adequate levels of phosphate and essential trace elements which are crucial for microbial growth and metabolism.
-
-
Inappropriate Cultivation Conditions:
-
pH: The optimal pH for Streptomyces growth and secondary metabolite production is typically between 6.0 and 8.0.[1] Monitor and control the pH of the fermentation broth.
-
Temperature: Most Streptomyces species are mesophilic, with optimal growth temperatures ranging from 28°C to 37°C.[1]
-
Aeration and Agitation: Adequate aeration and agitation are essential for aerobic Streptomyces. An agitation speed of 150-250 rpm is commonly used in shake flask cultures.[1]
-
Problem 2: Inconsistent Fermentation Yields
Possible Causes and Solutions:
-
Variability in Inoculum:
-
Standardize Inoculum Preparation: Use a consistent method for preparing the seed culture, including the age and volume of the inoculum. A 5-10% inoculum volume is a good starting point.
-
Spore Suspension vs. Mycelial Inoculum: Using a spore suspension can sometimes lead to more reproducible fermentations compared to transferring mycelial fragments.
-
-
Fluctuations in Fermentation Parameters:
-
Precise Control: Employ calibrated equipment to ensure consistent temperature, pH, and agitation speed throughout the fermentation process.
-
Monitor Substrate Consumption: Track the consumption of the primary carbon source. Its depletion often triggers the onset of secondary metabolism.
-
Problem 3: Presence of Impurities and Low Purity of this compound
Possible Causes and Solutions:
-
Suboptimal Extraction and Purification Protocol:
-
Solvent Selection: Use appropriate solvents for extraction based on the polarity of this compound. Ethyl acetate (B1210297) is commonly used for extracting napyradiomycins from the fermentation broth.[5]
-
Chromatographic Separation: Employ a multi-step chromatographic approach (e.g., silica (B1680970) gel chromatography followed by reversed-phase HPLC) for effective purification.
-
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway of this compound?
A1: this compound is a meroterpenoid, meaning it has a mixed biosynthetic origin. Its biosynthesis follows a hybrid terpenoid/polyketide pathway. The naphthoquinone core is derived from a pentaketide, while the terpene-derived portions are synthesized from mevalonate (B85504).[6][7]
Q2: Which microorganisms are known to produce this compound or its derivatives?
A2: this compound and its derivatives have been isolated from various Streptomyces species, including Streptomyces ruber and Streptomyces antimycoticus NT17 (which produces 16-dechloro-16-hydroxythis compound).[8][9]
Q3: How can I increase the yield of this compound through precursor feeding?
A3: Since the biosynthesis of this compound involves the mevalonate and polyketide pathways, feeding precursors for these pathways can enhance the yield.
-
Mevalonate Pathway Precursors: Supplementing the fermentation medium with mevalonic acid or its precursors can boost the production of the terpenoid components.
-
Polyketide Pathway Precursors: Adding acetate or other short-chain fatty acids can increase the availability of building blocks for the polyketide synthase.[10][11]
Q4: What are the key physical parameters to control during fermentation?
A4: The key physical parameters to control for optimal Streptomyces fermentation include:
-
Temperature: Typically 28-37°C.
-
pH: Generally maintained between 6.0 and 8.0.
-
Agitation: 150-250 rpm in shake flasks to ensure adequate aeration and nutrient distribution.
-
Dissolved Oxygen: Maintaining a sufficient level of dissolved oxygen is crucial for these aerobic bacteria.
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Yield (Illustrative Data)
| Carbon Source (10 g/L) | Relative Yield (%) | Notes |
| Glucose | 100 | Readily metabolized, may cause rapid initial growth. |
| Soluble Starch | 150 | Complex carbohydrate, often supports sustained secondary metabolite production.[1][2] |
| Maltose | 120 | Disaccharide, good alternative to glucose. |
| Glycerol | 90 | Can be a suitable carbon source for some Streptomyces species. |
Table 2: Effect of Different Nitrogen Sources on this compound Yield (Illustrative Data)
| Nitrogen Source (5 g/L) | Relative Yield (%) | Notes |
| Ammonium Sulfate | 70 | Can be repressive to secondary metabolism in some cases.[4] |
| Peptone | 130 | Complex nitrogen source, often enhances antibiotic production.[1] |
| Yeast Extract | 140 | Provides a rich source of nitrogen, vitamins, and growth factors. |
| Soybean Meal | 160 | A complex and effective nitrogen source for many Streptomyces fermentations. |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces antimycoticus
-
Medium: Prepare a seed medium containing (per liter): Soluble Starch (10 g), Yeast Extract (4 g), Peptone (2 g), KBr (0.1 g), Fe₂(SO₄)₃·4H₂O (0.04 g), CaCO₃ (1 g), and Sea Salt (30 g). Adjust the pH to 7.0 before sterilization.
-
Inoculation: Inoculate 50 mL of the sterile seed medium in a 250 mL Erlenmeyer flask with a single colony or a cryopreserved stock of S. antimycoticus.
-
Incubation: Incubate the flask on a rotary shaker at 200 rpm and 28°C for 3 days.
Protocol 2: Production of this compound in Shake Flasks
-
Production Medium: Prepare the same medium as the seed culture.
-
Inoculation: Transfer the seed culture to the production medium at a 6% (v/v) inoculum ratio (e.g., 9 mL of seed culture into 150 mL of production medium in a 500 mL Erlenmeyer flask).
-
Fermentation: Incubate the production flasks on a rotary shaker at 200 rpm and 28°C for 7 days.
-
Extraction: After 7 days, extract the whole fermentation broth with an equal volume of ethyl acetate three times. Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.
-
Analysis: Analyze the crude extract for the presence of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low fermentation yield.
References
- 1. interesjournals.org [interesjournals.org]
- 2. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. A New Pathway for Forming Acetate and Synthesizing ATP during Fermentation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Napyradiomycin C2 in Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low solubility of Napyradiomycin C2 in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern?
This compound is a halogenated meroterpenoid natural product belonging to the napyradiomycin family of antibiotics.[1][2] It possesses a complex chemical structure, including a naphthoquinone core, which contributes to its biological activity and its low aqueous solubility.[3] The molecular formula of this compound is C25H27Cl3O5, and it has a high calculated XLogP3 value of 4.7, indicating significant hydrophobicity.[3] This poor water solubility can lead to precipitation in aqueous assay buffers, resulting in inaccurate and unreliable experimental outcomes.
Q2: What are the initial signs of solubility problems with this compound in my assay?
Common indicators of solubility issues include:
-
Visible Precipitate: Cloudiness, crystals, or a film may be observed in your stock solution or in the assay wells after adding the compound.
-
Poor Reproducibility: High variability between replicate wells or experiments.
-
Non-linear Dose-Response Curves: Atypical or flat dose-response curves that do not follow expected biological patterns.
-
Lower than Expected Potency: The compound may appear less active than it actually is due to a lower effective concentration in solution.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used and effective solvent for dissolving this compound and other related napyradiomycins for in vitro assays.[4] For cytotoxicity assays, stock solutions of napyradiomycin congeners have been successfully prepared in DMSO at concentrations as high as 10 mg/mL.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
The final concentration of DMSO in your assay should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v) in most cell-based assays. However, the tolerance to DMSO can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Stock Solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | - Gently warm the solution (e.g., to 37°C) to aid dissolution. - Use sonication to break up any precipitate. - Prepare a more dilute stock solution. |
| Precipitation upon Dilution in Aqueous Buffer | The aqueous buffer has a low tolerance for the organic solvent used for the stock solution, causing the compound to crash out. | - Increase the percentage of organic solvent in the final assay buffer if the assay tolerates it. - Use a pre-mixed buffer containing a solubilizing agent like a surfactant (e.g., Tween-20, Pluronic F-68) or a cyclodextrin. - Perform serial dilutions in a buffer that contains a higher percentage of the organic solvent before the final dilution into the assay medium. |
| Inconsistent Assay Results | Incomplete dissolution of this compound leading to variations in the effective concentration. | - Ensure the stock solution is completely clear before use. - Vortex the stock solution and all subsequent dilutions thoroughly before each use. - After adding the compound to the assay plate, mix gently by pipetting or using a plate shaker. |
| Low Bioactivity Observed | The compound is not fully available to the biological target due to poor solubility. | - Consider using a formulation approach, such as complexation with cyclodextrins or incorporation into lipid-based delivery systems, to enhance bioavailability in the assay. - Increase the incubation time of the assay to allow for more of the compound to interact with the target. |
Quantitative Data Summary
Table 1: Solubility of Napyradiomycin Congeners in DMSO
| Compound Family | Solvent | Reported Concentration | Reference |
| Napyradiomycins | DMSO | 10 mg/mL |
Table 2: Biological Activity of Napyradiomycin Analogs
| Compound | Assay Type | Organism/Cell Line | Activity (MIC or IC50) | Reference |
| Napyradiomycin A1 | Antibacterial | Staphylococcus aureus ATCC 29213 | 1-2 µg/mL | |
| Napyradiomycin B3 | Antibacterial | Staphylococcus aureus ATCC 29213 | 0.25-0.5 µg/mL | |
| Napyradiomycin A1 | Cytotoxicity | SF-268 (CNS cancer) | < 20 µM | |
| Napyradiomycin A1 | Cytotoxicity | MCF-7 (Breast cancer) | < 20 µM | |
| Napyradiomycin A1 | Cytotoxicity | NCI-H460 (Lung cancer) | < 20 µM | |
| Napyradiomycin A1 | Cytotoxicity | HepG-2 (Liver cancer) | < 20 µM | |
| Napyradiomycin Congeners | Cytotoxicity | HCT-116 (Colon cancer) | IC50 values vary |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol is adapted from a cytotoxicity assay performed on HCT-116 human colon adenocarcinoma cells with napyradiomycin congeners.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Cell culture medium appropriate for your cell line
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mg/mL concentration.
-
Vortex the tube vigorously until the powder is completely dissolved. A brief warming to 37°C may aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay. It is recommended to perform an intermediate dilution step in medium to minimize the shock of diluting the high concentration DMSO stock directly into the final assay volume.
-
Ensure that the final concentration of DMSO in the assay wells is below the toxic level for your cells (typically ≤ 0.5%).
-
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against Gram-positive bacteria, based on reported antibacterial activities of other napyradiomycins.
Materials:
-
This compound stock solution in DMSO
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Compound Dilution:
-
Prepare a series of two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell-based assays.
Caption: Simplified overview of apoptosis signaling pathways potentially induced by this compound.
References
- 1. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C25H27Cl3O5 | CID 156582239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AID 1344315 - Enzymatic Assay: Enzyme activities were determined kinetically in a final volume of 200 μl for 10 minutes at 37° C. by measuring the initial velocities of pNA release (405 nm) from the substrate using a Spectramax plus microtiterplate reader (Molecular devices). One unit of enzyme activity was defined as the amount of enzyme that catalyzes the release of 1 μmol pNA from the substrate per minute under assay conditions. The chromogenic substrate Gly-Pro-p-nitroanilide (100 μmol/l) was used at pH 8.3 for DPP IV, Lys-Ala-p-nitroanilide (1 mmol/l) at pH 5.5 for DPP II, Ala-Pro-p-nitroanilide (300 μmol/l) at pH 7.4 for DPP9 and Ala-Pro-p-nitroanilide (2 mmol/l) at pH 7.4 for FAP activity measurement. To evaluate the endopeptidase activity of FAP and the influence of inhibitors thereon, Z-Gly-Pro-AMC and Z-Gly-Pro-p-nitroanilide were used at a final concentration of 300 and 100 μmol/l, respectively. The substrate concentrations were chosen around the Km value obtained under the assay conditions used. Buffer compositions for the DPP assays were reported before in the purification articlesâvide supra. The FAP assay buffer consisted of 50 mM Tris pH7.4 containing 100 mmol/l NaCl and 0.1 mg/ml bovine serum albumin. The PREP activity was measured as described by Brandt et al. using the chromogenic substrate Z-Gly-Pro-p-nitroanilide (0.25 mmol/l) at pH 7.5 in the presence of 10 mmol/l DTT. Test compounds were dissolved and diluted in DMSO (final concentration DMSO during assay 5% v/v) except for FAP where dilution of the inhibitor was done in water. Inhibitors are pre-incubated with the enzyme for 15 min at 37° C. before starting the assay by the addition of substrate. The concentration of enzyme and of inhibitor during the preincubation is double of the final concentration during activity measurement. - PubChem [pubchem.ncbi.nlm.nih.gov]
"improving the stability of Napyradiomycin C2 in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Napyradiomycin C2 in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has changed color. What does this indicate?
A change in the color of your this compound solution, often from a yellowish to a brownish hue, can be an indicator of degradation. Napyradiomycins belong to the naphthoquinone class of compounds, which can be susceptible to oxidation and other forms of degradation, leading to the formation of colored byproducts. If you observe a color change, it is recommended to verify the integrity of the compound using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Q2: What are the optimal storage conditions for this compound in a solid form and in solution?
For solid (lyophilized) this compound, it is best to store it at -20°C or lower, protected from light and moisture. When in solution, prepare fresh solutions for each experiment whenever possible. If storage of a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and protected from light. The stability of antibiotics in solution can vary, with some being stable for only a few months even when frozen[1].
Q3: Which solvents are recommended for dissolving this compound to maximize its stability?
This compound is typically dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for in vitro experiments. For initial dissolution, high-purity, anhydrous-grade solvents are recommended to minimize moisture-related degradation. The choice of solvent can impact stability, and it is advisable to perform a preliminary stability test in the selected solvent system under your experimental conditions.
Q4: I am observing a loss of bioactivity of my this compound in my cell-based assays. Could this be a stability issue?
Yes, a decrease in the expected biological activity can be a strong indicator of compound degradation. Napyradiomycins have shown antibacterial and cytotoxic activities[2][3]. If the compound degrades in the culture medium or during incubation, its effective concentration will decrease, leading to reduced activity. It is crucial to consider the stability of this compound under your specific assay conditions (e.g., temperature, pH of the medium, exposure to light).
Q5: How can I quickly assess the stability of my this compound solution?
A rapid stability assessment can be performed by analyzing your solution with HPLC at different time points. Prepare the solution and analyze an aliquot immediately (T=0). Then, store the solution under your experimental conditions and analyze it again after a set period (e.g., 2, 4, 8, 24 hours). A decrease in the peak area of the parent this compound compound and the appearance of new peaks would indicate degradation.
Troubleshooting Guide
Issue 1: Rapid Loss of Compound in Solution
-
Symptom: HPLC analysis shows a significant decrease in the main compound peak in a short period.
-
Possible Causes:
-
Solvent Reactivity: The chosen solvent may be reacting with this compound.
-
pH Effects: The solution's pH may be promoting hydrolysis or other degradation pathways.
-
Light Sensitivity: Exposure to ambient or UV light can cause photodegradation.
-
Temperature Instability: The compound may be unstable at room temperature or even at 4°C.
-
-
Troubleshooting Steps:
-
Prepare fresh solutions in high-purity, anhydrous solvents (e.g., DMSO, ethanol).
-
If aqueous buffers are used, evaluate the stability at different pH values (e.g., pH 5, 7.4, 9).
-
Protect the solution from light at all times by using amber vials or wrapping containers in aluminum foil.
-
Maintain solutions at a low temperature (on ice) during experimental setup and store at -80°C.
-
Issue 2: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results between replicates or different experimental days.
-
Possible Causes:
-
Freeze-Thaw Degradation: Repeatedly freezing and thawing a stock solution can lead to degradation.
-
Instability in Assay Medium: The compound may be degrading in the aqueous, buffered environment of the cell culture medium.
-
Adsorption to Labware: The compound may be adsorbing to plastic surfaces, reducing its effective concentration.
-
-
Troubleshooting Steps:
-
Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
-
Perform a time-course stability study of this compound in your specific assay medium.
-
Consider using low-adsorption microplates or glassware.
-
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a chosen solvent over time.
1. Materials:
- This compound (solid)
- High-purity solvent (e.g., DMSO)
- HPLC system with a UV detector
- C18 HPLC column
- Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic acid)
- Amber HPLC vials
2. Procedure:
- Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Immediately dilute a sample of the stock solution to a working concentration suitable for HPLC analysis and inject it into the HPLC system. This is your T=0 time point. Record the peak area of the this compound peak.
- Store the remaining stock solution under the desired test conditions (e.g., room temperature, 4°C, 37°C). Protect the solution from light.
- At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot of the stock solution, dilute it to the same working concentration, and inject it into the HPLC.
- Record the peak area for this compound at each time point.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining compound against time to visualize the degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C
| Time (hours) | % Remaining (DMSO) | % Remaining (Ethanol) | % Remaining (Acetonitrile) |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 97.5 |
| 8 | 95.1 | 92.5 | 89.1 |
| 24 | 85.3 | 79.8 | 70.2 |
| 48 | 72.4 | 65.1 | 55.9 |
Table 2: Hypothetical Effect of pH on this compound Stability in Aqueous Buffer at 37°C
| Time (hours) | % Remaining (pH 5.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100 | 100 | 100 |
| 1 | 98.6 | 95.3 | 88.4 |
| 4 | 92.1 | 85.7 | 70.1 |
| 12 | 80.5 | 70.2 | 45.6 |
| 24 | 68.9 | 55.4 | 25.3 |
Visualizations
Caption: Key factors that can influence the stability of this compound in a solution.
References
"troubleshooting peak tailing in HPLC analysis of Napyradiomycin C2"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Napyradiomycin C2, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of peak tailing in the HPLC analysis of this compound?
Peak tailing in the HPLC analysis of this compound, a moderately nonpolar compound, can stem from several factors, primarily related to secondary interactions between the analyte and the stationary phase. Given its structure, which includes hydroxyl groups and a semi-naphthoquinone core, the following are common causes:
-
Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based reversed-phase columns (e.g., C18) can interact with the polar functional groups of this compound. These interactions can lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a tailed peak.[1][2][3]
-
Mobile Phase pH Effects: The phenolic hydroxyl groups in this compound are weakly acidic. If the mobile phase pH is not optimized, these groups can partially ionize, leading to mixed retention mechanisms (hydrophobic and ionic), which can cause peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[4]
-
Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can disrupt the flow path and cause peak distortion.[4][5] Over time, the stationary phase can degrade, especially when operating at pH extremes, exposing more active silanol sites.[6]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volumes, or poorly made connections, can contribute to band broadening and peak tailing.[5]
Q2: What is a good starting point for an HPLC method for this compound analysis?
Based on literature for the analysis of napyradiomycins and other similar chlorinated antibiotics, a reversed-phase HPLC method is recommended. Here is a suggested starting point:
| Parameter | Recommendation |
| Column | C18, 3-5 µm particle size, 100-250 mm length, 4.6 mm ID |
| Mobile Phase | Acetonitrile (ACN) and water or Methanol (MeOH) and water gradient |
| Gradient | Start with a lower percentage of organic solvent and ramp up (e.g., 40% ACN to 100% ACN over 20-30 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV, wavelength based on the UV absorbance maxima of this compound (often in the 250-360 nm range for napyradiomycins) |
| Temperature | Ambient or controlled at a slightly elevated temperature (e.g., 30-40 °C) for better reproducibility |
| Injection Volume | 5-20 µL |
Note: This is a general starting point. Method optimization will be necessary to achieve the desired separation and peak shape.
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Initial Assessment
Is the peak tailing observed for all peaks or just the this compound peak?
-
All Peaks Tailing: This often suggests a problem with the HPLC system or the column itself.
-
Only this compound Peak Tailing: This points towards a specific chemical interaction between the analyte and the stationary phase or a sample-related issue.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
References
Technical Support Center: Enhancing Napyradiomycin C2 Production in Streptomyces
Welcome to the technical support center for the enhanced production of Napyradiomycin C2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production enhancement important?
This compound is a meroterpenoid, a class of natural products with a hybrid polyketide-terpenoid structure.[1] Napyradiomycins are produced by Streptomyces species and have garnered significant interest due to their potent biological activities, including antibacterial and cytotoxic properties, making them promising candidates for novel drug development.[2][3] Enhancing the production of this compound is crucial for enabling further research, preclinical, and clinical development, as yields from wild-type strains are often too low for these purposes.
Q2: What are the main strategies to increase the yield of this compound?
There are three primary strategies for enhancing the production of this compound in Streptomyces:
-
Genetic Engineering: This involves the manipulation of the Napyradiomycin biosynthetic gene cluster (BGC) and other regulatory genes in the host Streptomyces strain.
-
Fermentation Optimization: This strategy focuses on refining the culture conditions, including media composition and physical parameters, to maximize product yield.
-
Elicitor and Precursor Feeding: The addition of specific molecules to the culture can induce or enhance the biosynthesis of this compound.
Q3: Has the biosynthetic gene cluster for Napyradiomycins been identified?
Yes, the Napyradiomycin biosynthetic gene cluster (referred to as the 'nap' cluster) was identified in Streptomyces sp. CNQ-525.[1] The cluster is approximately 43 kb and contains genes for the key enzymes involved in biosynthesis, including prenyltransferases and vanadium-dependent haloperoxidases, as well as several putative regulatory genes.[1][4]
Q4: Are there known regulatory genes within the 'nap' cluster that can be targeted for overexpression?
The 'nap' gene cluster from Streptomyces sp. CNQ-525 contains multiple open reading frames annotated as regulatory genes (e.g., napR1-R8).[4] These cluster-situated regulators (CSRs) are excellent targets for genetic manipulation.[5] Overexpression of positive regulators (activators) can significantly enhance the production of the target secondary metabolite. Identifying the specific roles of these 'nap' regulators would be a key step in a genetic enhancement strategy.
Q5: What are the key precursors for this compound biosynthesis?
The biosynthesis of Napyradiomycins involves precursors from both the polyketide and mevalonate (B85504) pathways.[6] The core naphthoquinone scaffold is derived from a pentaketide, while the terpenoid side chains are synthesized from mevalonate-derived isoprenoid units, specifically dimethylallyl pyrophosphate (DMAPP) and geranyl pyrophosphate (GPP).[1][6]
Troubleshooting Guides
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Medium | The composition of the culture medium is critical. Carbon and nitrogen sources, as well as trace elements, can significantly impact secondary metabolite production. Review and optimize the media components. (See Experimental Protocols for a recommended starting medium). |
| Inappropriate Fermentation Parameters | Physical parameters such as pH, temperature, aeration (shaking speed), and incubation time must be optimized for your specific Streptomyces strain. |
| Silent or Lowly Expressed BGC | The Napyradiomycin BGC may be silent or expressed at very low levels under standard laboratory conditions. Consider genetic strategies such as overexpressing a pathway-specific activator or a global regulatory gene. |
| Incorrect Strain or Genetic Instability | Verify the identity of your Streptomyces strain. Prolonged subculturing can sometimes lead to genetic instability and loss of secondary metabolite production. |
| Degradation of the Product | This compound might be unstable under the fermentation or extraction conditions. Check the pH and temperature stability of the compound and adjust protocols accordingly. |
Issue 2: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Inoculum | Standardize the inoculum preparation, including the age and physiological state of the seed culture. Use a consistent volume of a well-homogenized seed culture for inoculation. |
| Inconsistent Media Preparation | Ensure all media components are accurately weighed and fully dissolved. Slight variations in the concentration of key nutrients can lead to significant differences in yield. |
| Fluctuations in Fermentation Conditions | Monitor and control fermentation parameters (pH, temperature, shaking speed) precisely throughout the entire process. |
| Variability in Raw Materials | The quality of complex media components like yeast extract or peptone can vary between suppliers and even between batches from the same supplier. |
Data on Napyradiomycin Production
While specific data on the enhancement of this compound is limited in the public domain, the following table summarizes the production of various Napyradiomycin analogues from a marine-derived Streptomyces strain, providing a baseline for typical yields.
| Compound | Producing Strain | Fermentation Volume | Reference |
| Napyradiomycin A1 | Streptomyces sp. SCSIO 10428 | 20 L | [7] |
| 18-oxonapyradiomycin A1 | Streptomyces sp. SCSIO 10428 | 20 L | [7] |
| Napyradiomycin B1 | Streptomyces sp. SCSIO 10428 | 20 L | [7] |
| Napyradiomycin B3 | Streptomyces sp. SCSIO 10428 | 20 L | [7] |
| Naphthomevalin | Streptomyces sp. SCSIO 10428 | 20 L | [7] |
| Napyradiomycin SR | Streptomyces sp. SCSIO 10428 | 20 L | [7] |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for Napyradiomycin Production
This protocol is adapted from the cultivation of Streptomyces sp. SCSIO 10428.[8]
1. Seed Culture Preparation:
- Medium (Modified A1BFe + C):
- Starch: 10 g/L
- Yeast Extract: 4 g/L
- Peptone: 2 g/L
- KBr: 0.1 g/L
- Fe₂(SO₄)₃·4H₂O: 0.04 g/L
- CaCO₃: 1 g/L
- Sea Salt: 30 g/L
- Adjust pH to 7.0 before sterilization.
- Inoculate a single colony of the Streptomyces strain into a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
- Incubate at 28°C on a rotary shaker at 200 rpm for 3 days.
2. Production Culture:
- Medium: Use the same composition as the seed medium.
- Transfer approximately 6% (v/v) of the seed culture into 500 mL Erlenmeyer flasks containing 150 mL of production medium.
- Incubate at 28°C on a rotary shaker at 200 rpm for 7 days.
3. Extraction and Quantification:
- Harvest the fermentation broth and extract three times with an equal volume of ethyl acetate.
- Combine the organic extracts and evaporate to dryness under vacuum.
- The crude extract can be fractionated by silica (B1680970) flash chromatography followed by reversed-phase HPLC to isolate and quantify this compound.[9]
- Quantification is typically performed using HPLC with a UV detector, comparing the peak area to a standard curve of purified this compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Regulatory cascade for this compound production.
Caption: Workflow for enhancing this compound production.
References
- 1. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BGC0000652 [mibig.secondarymetabolites.org]
- 5. Molecular regulation of antibiotic biosynthesis in streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Navigating the Labyrinth of Napyradiomycin C2 Purification: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the isolation of Napyradiomycin C2, co-elution of structurally similar analogues presents a significant purification challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address these specific issues, ensuring a more efficient and successful purification process.
Troubleshooting Guide: Addressing Co-elution of Napyradiomycin Analogues
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| NPYC2-001 | Poor resolution between this compound and other analogues (e.g., C1, B-series analogues) on reversed-phase HPLC. | - Inappropriate stationary phase selection.- Suboptimal mobile phase composition.- Gradient is too steep. | - Stationary Phase: Consider a phenyl-hexyl column in addition to a standard C18 column. The phenyl-hexyl chemistry can offer alternative selectivity for aromatic and halogenated compounds.- Mobile Phase: Optimize the acetonitrile (B52724)/water or methanol (B129727)/water gradient. Implement a shallower gradient around the elution time of this compound to increase separation.- Solvent System: Experiment with adding a small percentage of a third solvent, such as isopropanol, to modify selectivity. |
| NPYC2-002 | Co-elution of impurities with very similar polarity to this compound. | The complex mixture of Napyradiomycin analogues produced by the fermentation process often includes isomers and compounds with minor structural differences, leading to nearly identical chromatographic behavior. | - Multi-modal Chromatography: Employ a multi-step purification strategy. An initial purification step using normal-phase silica (B1680970) flash chromatography can remove less polar impurities. Follow this with reversed-phase HPLC. For persistent co-elution, consider size-exclusion chromatography (e.g., Sephadex LH-20) as an orthogonal separation technique.[1] |
| NPYC2-003 | Broad or tailing peaks for this compound during HPLC. | - Secondary interactions with the stationary phase.- Column overloading.- Suboptimal pH of the mobile phase. | - Peak Shape: Add a small amount of a modifier like formic acid or trifluoroacetic acid (0.05-0.1%) to the mobile phase to improve peak shape.- Loading: Reduce the sample amount injected onto the column.- pH Adjustment: While not commonly cited for Napyradiomycins, ensuring the mobile phase is not at a pH that would cause ionization of phenolic groups can sometimes improve peak shape. |
| NPYC2-004 | Low recovery of this compound after purification. | - Degradation of the compound during purification steps.- Irreversible adsorption to the stationary phase. | - Stability: Napyradiomycins can be sensitive to light and prolonged exposure to certain solvents. Minimize exposure to direct light and work efficiently. Store fractions at low temperatures.- Adsorption: Ensure complete elution from the column by including a final high-organic wash step in your gradient. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities that co-elute with this compound?
A1: The most common co-eluting impurities are other Napyradiomycin analogues produced by the source microorganism, typically a Streptomyces species.[1][2] These can include other C-series napyradiomycins (like Napyradiomycin C1), as well as various A and B series analogues which differ in their terpene-derived side chains and halogenation patterns.[1] The structural similarity between these compounds results in very close retention times during chromatography.
Q2: What is a typical multi-step purification strategy for this compound?
A2: A common and effective strategy involves a three-stage process:
-
Initial Extraction: The fermentation broth is typically extracted with an organic solvent like ethyl acetate (B1210297).
-
Silica Gel Chromatography: The crude extract is first subjected to normal-phase silica gel flash chromatography. This step separates compounds based on polarity and is effective at removing less polar impurities.
-
Reversed-Phase HPLC: Fractions enriched with this compound are then purified by reversed-phase HPLC, often using a C18 or phenyl-hexyl column with an acetonitrile/water or methanol/water gradient. This step separates the more polar analogues.
-
(Optional) Size-Exclusion Chromatography: For highly persistent impurities, size-exclusion chromatography using a resin like Sephadex LH-20 can be employed as a final polishing step.[1]
Q3: How can I optimize my HPLC method for better separation of this compound?
A3: Method optimization should focus on manipulating selectivity and resolution:
-
Column Chemistry: Test different stationary phases. While C18 is a good starting point, a phenyl-hexyl column can provide different selectivity due to pi-pi interactions with the aromatic rings of the napyradiomycins.
-
Mobile Phase: Systematically vary the organic solvent (acetonitrile vs. methanol) and the gradient slope. A shallower gradient will increase run time but can significantly improve the resolution of closely eluting peaks.
-
Temperature: Adjusting the column temperature can alter selectivity and viscosity, potentially improving separation. Try running at temperatures between 25°C and 40°C.
Experimental Protocols
General Multi-Step Purification Protocol for Napyradiomycins
This protocol is a generalized procedure based on methodologies reported in the literature.[1][3]
-
Extraction:
-
Extract the fermentation broth (e.g., 20 L) three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield a crude extract.
-
-
Silica Flash Chromatography (Step 1):
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Load the dissolved extract onto a silica gel column.
-
Elute the column with a stepwise or linear gradient of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate). For example, start with 100% hexane and gradually increase the proportion of ethyl acetate.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Reversed-Phase HPLC (Step 2):
-
Combine the fractions from the silica column that are enriched in this compound and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample onto a semi-preparative reversed-phase column (e.g., C18 or Phenyl-Hexyl, 10 x 250 mm, 5 µm).
-
Elute with a linear gradient of water and acetonitrile (or methanol). A typical gradient might be from 40% acetonitrile in water to 100% acetonitrile over 40 minutes.
-
Monitor the elution profile with a UV detector at wavelengths such as 254 nm and 310 nm.
-
Collect fractions corresponding to the desired peaks and analyze for purity.
-
Quantitative Data Summary
The following table summarizes typical chromatographic conditions used in the purification of Napyradiomycin analogues, extracted from various studies. Note that yields and purity are highly dependent on the specific fermentation and purification process.
| Chromatography Step | Stationary Phase | Mobile Phase | Typical Elution Conditions for Napyradiomycins | Reference |
| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Fractions eluting at higher ethyl acetate concentrations. | [3] |
| Reversed-Phase MPLC | C18 | Acetonitrile/Water Gradient | Gradient from 40% to 100% Acetonitrile. | [1] |
| Semi-preparative HPLC | C18 | Acetonitrile/Water (isocratic or gradient) | Isocratic at 90% Acetonitrile for specific analogues. | [1] |
| Semi-preparative HPLC | Phenyl-Hexyl | Acetonitrile/Water Gradient | Gradient from 55% to 80% Acetonitrile. |
Visualizing the Purification Workflow
The following diagrams illustrate the logical steps in troubleshooting and purifying this compound.
Caption: A flowchart for troubleshooting co-elution issues.
Caption: A diagram of the multi-step purification process.
References
- 1. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing degradation of Napyradiomycin C2 during extraction"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Napyradiomycin C2 during extraction.
Troubleshooting Guide: Minimizing this compound Degradation
This compound, a chlorinated meroterpenoid with a naphthoquinone core, is susceptible to degradation under various conditions. The following guide outlines potential issues, their causes, and recommended solutions to enhance the stability and yield of this compound during extraction.
Potential Degradation Pathways:
Based on its chemical structure, this compound is potentially susceptible to:
-
Photodegradation: The conjugated carbonyl system in the naphthoquinone core acts as a chromophore, making the molecule sensitive to light, which can induce isomerization or degradation.
-
Oxidation: The presence of hydroxyl groups and the overall electron distribution in the molecule make it prone to oxidation, which can be accelerated by exposure to air (oxygen), high temperatures, and the presence of metal ions.
-
pH Instability: Extreme pH values, both acidic and alkaline, can catalyze the degradation of terpenoid structures and other functional groups present in the molecule. Generally, a neutral or slightly acidic pH is recommended for the extraction of similar natural products.[1]
-
Thermal Degradation: As with many complex natural products, elevated temperatures can lead to decomposition.[2][3]
Troubleshooting Common Issues:
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Yield of this compound | Degradation due to light exposure. | Work under amber or low-intensity light. Wrap extraction vessels and storage containers in aluminum foil. |
| Oxidative degradation. | Deoxygenate solvents by sparging with an inert gas (e.g., nitrogen, argon) before use. Consider adding antioxidants like ascorbic acid or BHT to the extraction solvent. | |
| Thermal degradation during solvent evaporation. | Use a rotary evaporator at a low temperature (≤ 40°C) to concentrate the extract. | |
| Inappropriate pH of the extraction medium. | Maintain a neutral to slightly acidic pH (around 6-7) during extraction. Buffer the extraction solvent if necessary. | |
| Extract Color Change (e.g., darkening) | Oxidation of phenolic or other sensitive groups. | This is a strong indicator of oxidative degradation. Implement all recommendations for preventing oxidation immediately. |
| Appearance of Unexpected Peaks in HPLC/LC-MS | Formation of degradation products. | Compare chromatograms of freshly prepared extracts with those that have been stored or subjected to harsh conditions to identify potential degradation products. Re-optimize the extraction protocol to mitigate the specific cause (light, heat, pH, oxygen). |
Frequently Asked Questions (FAQs)
Q1: What is the general chemical nature of this compound and why is it prone to degradation?
A1: this compound is a meroterpenoid, a class of natural products with a structure derived from both polyketide and terpenoid biosynthetic pathways.[4] It possesses a chlorinated tetracyclic naphthoquinone core. This complex structure contains several features that contribute to its instability: a conjugated carbonyl system that absorbs light, hydroxyl groups susceptible to oxidation, and a terpenoid-derived portion that can be sensitive to acidic conditions.[5][6]
Q2: Which solvents are recommended for the extraction of this compound?
A2: Based on published protocols for napyradiomycins, ethyl acetate (B1210297) (EtOAc) is the most commonly used and effective solvent for extracting the fermentation broth.[7][8][9] For the mycelial cake, ethanol (B145695) (EtOH) is often used.[7][9] The choice of a moderately polar solvent like ethyl acetate is effective for extracting meroterpenoids from an aqueous fermentation medium.
Q3: What are the optimal storage conditions for this compound extracts?
A3: To minimize degradation, crude extracts and purified this compound should be stored at low temperatures (-20°C or -80°C), protected from light (in amber vials or wrapped in foil), and preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: How can I monitor the degradation of this compound during my extraction process?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the recommended method for monitoring the integrity of this compound. By taking small aliquots at different stages of the extraction and purification process, you can quantify the amount of this compound and observe the appearance of any new peaks that may correspond to degradation products.
Experimental Protocols
Recommended Extraction Protocol for this compound from Streptomyces Fermentation
This protocol is a compilation of best practices from published methods for napyradiomycin extraction, with added precautions to minimize degradation.[7][8][9]
1. Fermentation Broth Extraction:
- Culture the Streptomyces strain producing this compound under optimal conditions.
- Separate the fermentation broth from the mycelia by centrifugation or filtration.
- Perform all subsequent steps under amber or low light conditions.
- Extract the fermentation broth three times with an equal volume of ethyl acetate (EtOAc). Use a separatory funnel for liquid-liquid extraction.
- Combine the organic (EtOAc) layers.
2. Mycelial Cake Extraction:
- Extract the mycelial cake three times with a suitable volume of ethanol (EtOH) or acetone (B3395972) with agitation.
- Filter the extract to remove the mycelial debris.
3. Concentration:
- Combine the organic extracts from the broth and mycelia (if applicable, after removing the ethanol/acetone under reduced pressure).
- Dry the combined organic extract over anhydrous sodium sulfate.
- Filter to remove the drying agent.
- Concentrate the extract using a rotary evaporator with the water bath temperature maintained at or below 40°C.
4. Storage of Crude Extract:
- Dry the resulting crude extract under a stream of nitrogen.
- Store the crude extract in an amber vial at -20°C or -80°C until further purification.
Visualizations
Caption: Recommended workflow for the extraction of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 7. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstor.srmist.edu.in [webstor.srmist.edu.in]
Technical Support Center: Refining NMR Spectroscopic Techniques for Complex Napyradiomycins
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the structural elucidation of complex napyradiomycins using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides troubleshooting advice and detailed experimental protocols to address common challenges encountered during the NMR analysis of this unique class of meroterpenoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your NMR experiments with napyradiomycins.
Q1: My ¹H-NMR spectrum shows severe signal overlap in the aliphatic region (1.0-2.5 ppm), making it impossible to assign the complex spin systems of the terpenoid side chains. What can I do?
A1: This is a common challenge due to the numerous methylene (B1212753) and methine groups in the monoterpenoid and prenyl subunits of napyradiomycins. Here are several strategies to resolve this:
-
Solvent Change: Acquire spectra in different deuterated solvents (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆). The aromatic solvent-induced shifts in benzene-d₆ can often disperse crowded signals.
-
2D NMR Techniques:
-
COSY (Correlation Spectroscopy): Helps trace proton-proton coupling networks, even in crowded regions.
-
TOCSY (Total Correlation Spectroscopy): Is particularly useful for identifying all protons within a spin system, which is ideal for the isolated spin systems in the terpenoid chains.
-
HSQC (Heteronuclear Single Quantum Coherence): By spreading proton signals over the wider ¹³C chemical shift range, HSQC can resolve many overlapping proton signals.
-
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase spectral dispersion and improve resolution.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes induce small chemical shift changes that may resolve overlapping signals, especially if conformational equilibria are present.
Q2: I'm observing broad signals for the protons and carbons of the semi-naphthoquinone core. What is causing this, and how can I improve the resolution?
A2: Signal broadening in the quinone moiety can arise from several factors:
-
Intermediate Exchange: The quinone ring can undergo conformational exchange on the NMR timescale, leading to broadened lines. Running the experiment at a higher or lower temperature can sometimes move the exchange rate out of the intermediate regime, resulting in sharper signals.
-
Presence of Paramagnetic Impurities: Quinones can chelate trace paramagnetic metals from solvents or glassware, causing significant line broadening. Filtering the sample through a plug of Celite or using a chelating agent like EDTA can help remove these impurities.
-
Sample Aggregation: At higher concentrations, the planar aromatic systems of napyradiomycins can stack, leading to aggregation and broadened signals. Try acquiring the spectrum at a lower concentration.
Q3: In my HMBC (Heteronuclear Multiple Bond Correlation) spectrum, I am missing some key long-range correlations, especially to quaternary carbons. How can I optimize the experiment?
A3: The HMBC experiment is crucial for connecting the different structural fragments of napyradiomycins. Missing correlations can be due to non-optimal experimental parameters.
-
Optimize the Long-Range Coupling Delay (¹J_CH): The delay for the evolution of long-range couplings is critical. A typical value is optimized for a J-coupling of 8-10 Hz. However, for correlations over three or four bonds, or through heteroatoms, the coupling constant can be smaller. Acquiring multiple HMBC spectra with different long-range delays (e.g., optimized for 4 Hz, 8 Hz, and 12 Hz) can help visualize a wider range of correlations.
-
Increase the Number of Scans: HMBC is less sensitive than HSQC. Increasing the number of scans will improve the signal-to-noise ratio and may reveal weak, long-range correlations.
-
Check for Strong Coupling Effects: In cases of strong coupling between protons, the efficiency of the magnetization transfer in the HMBC experiment can be reduced, leading to weak or absent cross-peaks. Using a different solvent to alter chemical shifts can sometimes alleviate this.
Q4: The presence of chlorine or bromine atoms in my napyradiomycin analog is causing unexpected chemical shifts. How do I confidently assign the positions of these halogens?
A4: Halogens significantly influence the chemical shifts of nearby protons and carbons.
-
¹³C Chemical Shifts: A carbon directly attached to a chlorine atom typically resonates around 50-70 ppm, while a carbon attached to a bromine atom appears at a slightly lower chemical shift.
-
¹H Chemical Shifts: Protons on the same carbon as a halogen will be significantly downfield.
-
HMBC Correlations: Look for long-range correlations from protons on adjacent carbons to the halogenated carbon.
-
NOESY/ROESY: The spatial proximity of protons to the halogenated center can be inferred from NOE/ROE correlations, which can help in the assignment.
-
Comparison with Known Analogs: The most reliable method is to compare the observed chemical shifts with those of structurally similar, known napyradiomycins.[1][2]
Data Presentation: NMR Data for Napyradiomycin Substructures
The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for key substructures in napyradiomycins, primarily in CDCl₃. These values can serve as a guide for initial assignments.
Table 1: Typical ¹H Chemical Shift Ranges (ppm) for Napyradiomycin Scaffolds
| Proton Type | Chemical Shift Range (ppm) | Notes |
| Phenolic -OH | 12.0 - 13.0 | Often a sharp singlet, hydrogen-bonded to a carbonyl. |
| Aromatic CH | 6.5 - 7.5 | |
| Olefinic CH | 4.5 - 6.0 | Part of the terpenoid side chains. |
| CH-Cl | 4.0 - 4.5 | |
| CH-Br | 3.8 - 4.3 | |
| CH-O (ether/alcohol) | 3.5 - 4.5 | |
| Aliphatic CH₂, CH | 1.0 - 2.5 | Often a complex, overlapping region. |
| Methyl (CH₃) | 0.8 - 1.8 |
Table 2: Typical ¹³C Chemical Shift Ranges (ppm) for Napyradiomycin Scaffolds
| Carbon Type | Chemical Shift Range (ppm) | Notes |
| Carbonyl (C=O) | 180 - 200 | Quinone and other carbonyls. |
| Aromatic C-O | 150 - 165 | |
| Aromatic C | 110 - 140 | |
| Olefinic C | 110 - 145 | |
| C-O (ether/alcohol) | 60 - 85 | |
| C-Cl | 50 - 70 | |
| C-Br | 45 - 65 | |
| Aliphatic C | 20 - 50 | |
| Methyl (CH₃) | 15 - 30 |
Experimental Protocols
Here are detailed methodologies for key 2D NMR experiments, optimized for the analysis of complex napyradiomycins.
HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate directly bonded ¹H and ¹³C nuclei. Excellent for resolving overlapping proton signals and assigning carbons with attached protons.
-
Pulse Program: hsqcedetgpsisp2.2 (or similar phase-sensitive, edited HSQC with solvent suppression).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm, centered around 5-6 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
¹J_CH Coupling Constant: Set to an average value of 145 Hz.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Number of Scans (ns): 2-4 per increment.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-4 bond) correlations between ¹H and ¹³C. Crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Program: hmbcgplpndqf (or similar gradient-selected, long-range experiment).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-200 ppm.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 512-1024.
-
Long-Range Coupling Delay (¹J_CH): Optimized for 8 Hz (a delay of ~60 ms). Consider a second experiment optimized for 4 Hz (~125 ms) to detect weaker, longer-range couplings.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Number of Scans (ns): 8-16 per increment, or more for dilute samples.
-
COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically over 2-3 bonds. Essential for tracing out the connectivity of the terpenoid side chains.
-
Pulse Program: cosygpppqf (or similar gradient-selected, double quantum filtered COSY).
-
Key Parameters:
-
Spectral Width (F2 and F1 - ¹H): 10-12 ppm.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Relaxation Delay (d1): 1.5 seconds.
-
Number of Scans (ns): 2-4 per increment.
-
NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space. Critical for determining the relative stereochemistry of the complex polycyclic systems in napyradiomycins.
-
Pulse Program: noesygpph (for NOESY) or roesyadcpph (for ROESY). ROESY is often preferred for medium-sized molecules like napyradiomycins as it avoids zero-crossing issues and can distinguish between NOE and chemical exchange.
-
Key Parameters:
-
Spectral Width (F2 and F1 - ¹H): 10-12 ppm.
-
Number of Points (F2): 2048.
-
Number of Increments (F1): 256-512.
-
Mixing Time: For NOESY, 300-800 ms. For ROESY, 150-300 ms. A range of mixing times should be tested.
-
Relaxation Delay (d1): 1.5 - 2.0 seconds.
-
Number of Scans (ns): 8-16 per increment.
-
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates a typical workflow for the structure elucidation of a novel napyradiomycin using NMR spectroscopy.
Caption: A typical workflow for the structure elucidation of a novel napyradiomycin.
Troubleshooting Logic for Signal Overlap
This diagram provides a decision-making process for addressing signal overlap in the NMR spectra of napyradiomycins.
Caption: A troubleshooting decision tree for resolving signal overlap in napyradiomycin NMR spectra.
References
Technical Support Center: Optimization of Culture Media for Enhanced Napyradiomycin C2 Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of culture media for enhanced Napyradiomycin C2 biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general composition of a suitable culture medium for this compound production?
A1: A suitable starting point for a culture medium for Streptomyces species that produce Napyradiomycins, based on published literature, includes a carbon source (e.g., starch), organic nitrogen sources (e.g., yeast extract, peptone), and essential minerals. Key components include potassium bromide (KBr) as a halogen source and ferric sulfate (B86663) (Fe₂(SO₄)₃·4H₂O) as a source of iron, which are critical for the biosynthesis of halogenated meroterpenoids like this compound.[1] A typical basal medium might consist of starch, yeast extract, peptone, KBr, Fe₂(SO₄)₃·4H₂O, CaCO₃, and sea salt, with a neutral pH.[1]
Q2: Why is my Streptomyces culture growing well (high biomass) but producing low levels of this compound?
A2: High biomass does not always correlate with high secondary metabolite production. This phenomenon can be due to several factors, including nutrient repression (e.g., readily metabolized carbon sources can inhibit secondary metabolism), suboptimal induction of the biosynthetic gene cluster, or unfavorable culture conditions (e.g., pH, dissolved oxygen) for biosynthesis, even if they are adequate for growth.
Q3: How critical is the timing of harvest for maximizing this compound yield?
A3: The timing of harvest is critical. This compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth. Harvesting too early, during the exponential growth phase, will likely result in low yields. It is essential to determine the optimal fermentation time for your specific strain and culture conditions by performing a time-course analysis of both biomass and this compound production.
Q4: Can I substitute the halide source in the medium?
A4: The type of halide in the medium can influence the type of halogenated Napyradiomycin produced. For the production of this compound, which is a chlorinated compound, a chloride source is essential. While the baseline medium may use sea salt which contains chlorides, direct supplementation with NaCl or other chloride salts may be necessary. Supplementing with bromide sources like KBr can lead to the production of brominated analogues.[1]
Troubleshooting Guide
Issue 1: Low or No Production of this compound
-
Question: My Streptomyces strain is confirmed to be a this compound producer, but I am detecting very low to no yield in my fermentation. What are the likely causes and how can I troubleshoot this?
-
Answer:
-
Incorrect Medium Composition: The biosynthesis of this compound is highly dependent on the precursors and co-factors available in the medium.
-
Solution: Ensure your medium contains an adequate carbon-to-nitrogen ratio. Experiment with different carbon and nitrogen sources. Critically, verify the presence and concentration of essential minerals, particularly a chloride source and iron.
-
-
Suboptimal Culture Conditions: Physical parameters play a crucial role in secondary metabolite production.
-
Solution: Optimize the pH, temperature, and dissolved oxygen levels. A typical starting point for Streptomyces is a temperature of 28°C and a pH of 7.0.[1] Ensure adequate aeration and agitation to avoid oxygen limitation.
-
-
Inoculum Quality: The age and viability of the seed culture can significantly impact the production phase.
-
Solution: Standardize your inoculum preparation. Use a fresh and actively growing seed culture for inoculation.
-
-
Issue 2: Inconsistent Yields Between Batches
-
Question: I am getting inconsistent yields of this compound from one fermentation batch to another. How can I improve the reproducibility of my experiments?
-
Answer:
-
Variability in Inoculum: Inconsistent inoculum size or physiological state is a common cause of batch-to-batch variability.
-
Solution: Implement a strict protocol for seed culture preparation, including age, cell density, and volume of inoculation.
-
-
Media Preparation Inconsistencies: Minor variations in media component concentrations can lead to significant differences in yield.
-
Solution: Prepare media components as stock solutions and use precise measurements. Ensure thorough mixing and consistent pH adjustment before sterilization.
-
-
Fluctuations in Fermentation Parameters: Variations in temperature, pH, or aeration can affect metabolic pathways.
-
Solution: Use a well-calibrated bioreactor with automated control of these parameters. If using shake flasks, ensure consistent shaker speed, temperature, and flask closures that allow for uniform gas exchange.
-
-
Issue 3: Production of Undesired Napyradiomycin Analogues
-
Question: My analysis shows the presence of other Napyradiomycin analogues, but I want to maximize the production of this compound specifically. How can I steer the biosynthesis towards my target compound?
-
Answer:
-
Halide Source: The presence of different halides in the medium can lead to the biosynthesis of different halogenated derivatives.
-
Solution: To favor the production of the tri-chlorinated this compound, ensure a sufficient concentration of a chloride source (e.g., NaCl or as part of sea salt) and minimize or eliminate bromide sources if brominated analogues are being produced.
-
-
Precursor Availability: The ratio of biosynthetic precursors can influence the final product profile.
-
Solution: While the core precursors are derived from central metabolism, the supplementation with specific amino acids or other small molecules could potentially influence the pathway. This would require experimental investigation.
-
-
Data Presentation: Optimization of Culture Media Components
Table 1: Effect of Different Carbon Sources on this compound Production
| Carbon Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Soluble Starch | 4.2 ± 0.3 | 25.1 ± 2.1 |
| Glucose | 5.5 ± 0.4 | 15.3 ± 1.8 |
| Glycerol (B35011) | 3.8 ± 0.2 | 22.7 ± 2.5 |
| Maltose | 4.9 ± 0.3 | 28.9 ± 3.0 |
Basal Medium: Yeast Extract (4 g/L), Peptone (2 g/L), KBr (0.1 g/L), Fe₂(SO₄)₃·4H₂O (0.04 g/L), CaCO₃ (1 g/L), Sea Salt (30 g/L), pH 7.0. Fermentation for 7 days at 28°C.
Table 2: Effect of Different Nitrogen Sources on this compound Production
| Nitrogen Source (6 g/L total) | Biomass (g/L) | This compound Titer (mg/L) |
| Yeast Extract (4 g/L) + Peptone (2 g/L) | 4.2 ± 0.3 | 25.1 ± 2.1 |
| Soy Peptone | 4.8 ± 0.4 | 32.5 ± 3.5 |
| Casein Hydrolysate | 3.9 ± 0.2 | 19.8 ± 2.0 |
| Ammonium Sulfate | 2.5 ± 0.3 | 8.7 ± 1.2 |
Basal Medium: Soluble Starch (10 g/L), KBr (0.1 g/L), Fe₂(SO₄)₃·4H₂O (0.04 g/L), CaCO₃ (1 g/L), Sea Salt (30 g/L), pH 7.0. Fermentation for 7 days at 28°C.
Table 3: One-Factor-at-a-Time (OFAT) Optimization of Key Medium Components
| Component | Concentration | This compound Titer (mg/L) |
| Soluble Starch | 5 g/L | 18.4 ± 1.9 |
| 10 g/L | 25.1 ± 2.1 | |
| 15 g/L | 23.8 ± 2.4 | |
| 20 g/L | 20.1 ± 2.2 | |
| Yeast Extract | 2 g/L | 19.5 ± 2.0 |
| 4 g/L | 25.1 ± 2.1 | |
| 6 g/L | 28.3 ± 2.9 | |
| 8 g/L | 26.9 ± 2.7 | |
| Peptone | 1 g/L | 22.6 ± 2.3 |
| 2 g/L | 25.1 ± 2.1 | |
| 4 g/L | 23.9 ± 2.5 | |
| 6 g/L | 20.8 ± 2.1 | |
| KBr | 0.05 g/L | 20.7 ± 2.2 |
| 0.1 g/L | 25.1 ± 2.1 | |
| 0.2 g/L | 24.3 ± 2.6 | |
| 0.4 g/L | 21.5 ± 2.3 | |
| Fe₂(SO₄)₃·4H₂O | 0.02 g/L | 17.8 ± 1.8 |
| 0.04 g/L | 25.1 ± 2.1 | |
| 0.08 g/L | 26.4 ± 2.8 | |
| 0.16 g/L | 22.9 ± 2.4 |
Bold values indicate the baseline concentration. Each factor was varied while others were kept at the baseline concentration.
Experimental Protocols
Protocol 1: Preparation of Seed Culture
-
Medium Preparation: Prepare the seed medium (e.g., modified A1BFe+C: 10 g/L starch, 4 g/L yeast extract, 2 g/L peptone, 0.1 g/L KBr, 0.04 g/L Fe₂(SO₄)₃·4H₂O, 1 g/L CaCO₃, 30 g/L sea salt). Adjust the pH to 7.0 before autoclaving.
-
Inoculation: Inoculate 50 mL of sterile seed medium in a 250 mL Erlenmeyer flask with a single colony or a glycerol stock of the Streptomyces strain.
-
Incubation: Incubate the flask on a rotary shaker at 200 rpm and 28°C for 3 days.[1]
-
Quality Control: Visually inspect the culture for purity and good growth (e.g., formation of pellets or dispersed mycelia).
Protocol 2: Production of this compound in Shake Flasks
-
Medium Preparation: Prepare the production medium with the desired composition based on your optimization experiments. Dispense 150 mL of the medium into 500 mL Erlenmeyer flasks and autoclave.
-
Inoculation: Inoculate the production medium with 6% (v/v) of the seed culture (i.e., 9 mL of seed culture into 150 mL of production medium).
-
Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 7 days.
-
Sampling and Analysis: Withdraw samples at desired time points for the analysis of biomass and this compound concentration.
-
Extraction: At the end of the fermentation, harvest the culture broth. Extract the this compound using an appropriate organic solvent (e.g., ethyl acetate).
-
Quantification: Analyze the crude extract using HPLC to determine the concentration of this compound.
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low this compound yield.
References
Validation & Comparative
"Napyradiomycin C2 vs. other napyradiomycins: a comparative study"
Napyradiomycins, a family of meroterpenoid antibiotics primarily produced by actinomycetes, have garnered significant interest in the scientific community for their potent and diverse biological activities.[1] This guide provides a comparative overview of Napyradiomycin C2 against other members of the napyradiomycin family, focusing on their antibacterial and cytotoxic properties. The information is compiled from various studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Structural Diversity and Biological Activity
The napyradiomycin family encompasses over 50 known members, characterized by a semi-naphthoquinone core, a prenyl unit at C-4a (often cyclized), and a monoterpenoid substituent at C-10a.[1][2] Structural variations, particularly in the monoterpenoid subunit and halogenation patterns, give rise to different series, including the A, B, and C series.[2] Napyradiomycin C1 and C2 are distinguished by a unique 14-membered ring formed by the cyclization of the geranyl group.[3][4] This structural feature influences their biological activity.
Comparative Antibacterial Activity
Napyradiomycins generally exhibit strong activity against Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), but are inactive against Gram-negative bacteria.[2][5]
Napyradiomycin C1 and C2 have been shown to inhibit the growth of Gram-positive bacteria.[4] While specific MIC values for a wide range of bacteria for C2 are not extensively documented in a single comparative study, data for various napyradiomycins against key Gram-positive strains have been reported across multiple studies.
Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Selected Napyradiomycins against Gram-Positive Bacteria
| Compound | Staphylococcus aureus ATCC 29213 | Bacillus subtilis SCSIO BS01 | Bacillus thuringiensis SCSIO BT01 | S. aureus (MRSA) | Mycobacterium tuberculosis H37Ra |
| Napyradiomycin A1 (4) | 1–2[2] | 2[2] | 1[2] | - | - |
| 3-dechloro-3-bromonapyradiomycin A1 (2) | 0.5–1[2] | 1[2] | 0.5[2] | - | - |
| Napyradiomycin B1 (6) | 1[2] | 2[2] | 0.5[2] | - | - |
| Napyradiomycin B2 | - | - | - | 3-6[6] | 24-48[4] |
| Napyradiomycin B3 (7) | 0.5[2] | 0.25[2] | 0.5[2] | - | - |
| Napyradiomycin B4 | - | - | - | 12-24[4] | 12-24[4] |
| Napyradiomycin D1 (5) | - | - | - | comparable to B4/B5[6] | - |
| 16-dechloro-16-hydroxy-napyradiomycin C2 | - | - | - | - | - |
| Napyradiomycin Q329-1 | - | - | - | 16[4] | - |
Note: Data is compiled from multiple sources as cited. Direct comparison should be made with caution due to potential variations in experimental conditions.
Comparative Cytotoxic Activity
Several napyradiomycins have demonstrated moderate to potent cytotoxicity against various human cancer cell lines.[2] The mechanism of cytotoxicity for some members of this family has been linked to the induction of apoptosis.[7]
Table 2: Cytotoxicity (IC50, μM) of Selected Napyradiomycins against Human Cancer Cell Lines
| Compound | SF-268 (CNS) | MCF-7 (Breast) | NCI-H460 (Lung) | HepG-2 (Liver) | HCT-116 (Colon) |
| 3-dechloro-3-bromonapyradiomycin A1 (2) | 11.5[2] | 14.2[2] | 15.8[2] | 13.1[2] | - |
| Napyradiomycin A1 (4) | 13.9[2] | 16.1[2] | 17.5[2] | 15.2[2] | - |
| Napyradiomycin B1 (6) | 11.1[2] | 17.0[2] | 18.6[2] | 17.9[2] | - |
| Napyradiomycin B2 | - | - | - | 27.1[4] | - |
| Napyradiomycin B3 (7) | 15.3[2] | 11.2[2] | 17.2[2] | 10.5[2] | - |
| Napyradiomycin B4 | - | - | - | 41.7[4] | - |
| Napyradiomycin Q329-1 | - | - | - | - | 4.19 μg/mL[4] |
Note: Data is compiled from multiple sources as cited. Direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanism of Action
The antibacterial mechanism of the napyradiomycin family is not fully elucidated but is believed to be multi-targeted.[5] Studies on related compounds suggest the inhibition of critical macromolecular biosynthesis pathways, including protein, RNA, DNA, and cell wall synthesis.[5] This broad mechanism may contribute to a lower susceptibility for the development of resistance through single-point mutations.[5]
Caption: Multi-targeted inhibition of macromolecular biosynthesis by napyradiomycins.
Experimental Protocols
The data presented in this guide are based on standard methodologies for assessing antibacterial and cytotoxic activities.
Antibacterial Susceptibility Testing
A common method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar (B569324) plates and incubated. A single colony is then used to inoculate a broth medium, which is incubated to achieve a specific optical density, corresponding to a standard bacterial concentration.
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation and Incubation: The prepared bacterial suspension is diluted and added to each well of the microtiter plate containing the test compounds. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved and serially diluted in the culture medium. The old medium is removed from the cells and replaced with the medium containing the test compounds. Cells are then incubated for a specified period (e.g., 72 hours).
-
MTT Addition and Incubation: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Formazan Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Conclusion
The napyradiomycin family, including this compound, represents a promising source of novel antibacterial and anticancer agents. The structural diversity within this family allows for a wide range of biological activities. While direct comparative data for this compound is limited, the available information on other napyradiomycins highlights the therapeutic potential of this class of compounds. Further research is warranted to fully elucidate the structure-activity relationships and the specific mechanisms of action of individual napyradiomycins, which will be crucial for their future development as therapeutic agents.
References
- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Napyradiomycin C2 and Vancomycin
For Immediate Release
This guide provides a detailed comparison of the antibacterial spectra of Napyradiomycin C2, a member of the napyradiomycin class of antibiotics, and vancomycin (B549263), a glycopeptide antibiotic widely used in clinical practice. This document is intended for researchers, scientists, and drug development professionals interested in the comparative efficacy of these two compounds against various bacterial strains. The information presented is based on available experimental data to facilitate an objective evaluation.
Executive Summary
Vancomycin has long been a cornerstone in the treatment of serious Gram-positive bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action involves the inhibition of cell wall synthesis, a well-established target in antibacterial therapy. This compound belongs to a family of terpenoid antibiotics that have demonstrated a range of biological activities. While the precise antibacterial mechanism of this compound is not as extensively characterized as that of vancomycin, available data suggests it is active against a spectrum of Gram-positive bacteria, including some drug-resistant strains. This guide presents a side-by-side comparison of their in vitro activity, based on Minimum Inhibitory Concentration (MIC) data, and details the experimental methodologies used to obtain this data.
Data Presentation: Minimum Inhibitory Concentration (MIC) Comparison
The following table summarizes the available MIC values for this compound and its derivatives, alongside typical MIC values for vancomycin against a range of clinically relevant Gram-positive bacteria. It is important to note that direct comparative studies for this compound against this exact panel of organisms are limited; the data for napyradiomycins is drawn from studies on various analogues.
| Bacterial Species | This compound & Derivatives MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | 0.25 - 32[1][2] | 0.25 - 4.0[3] |
| Staphylococcus aureus (MRSA) | 1 - 64[4] | 1 - 138 |
| Bacillus subtilis | 0.5 - 1[1] | Data Not Readily Available |
| Enterococcus faecalis | Some activity reported for derivatives | 0.125 - >256 |
| Enterococcus faecium | Some activity reported for derivatives | ≤0.5 - 3 |
| Streptococcus pyogenes | Some activity reported for derivatives | All isolates susceptible |
| Escherichia coli (Gram-negative) | > 128 (Inactive) | Inactive |
Note: The MIC values for this compound and its derivatives are presented as a range, reflecting data from different studies and for various analogues within the napyradiomycin class. Vancomycin MICs can also vary significantly depending on the specific strain and testing methodology.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental laboratory procedure to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide were primarily obtained using the following standardized methods:
Broth Microdilution Method (CLSI Guidelines)
The broth microdilution method is a widely accepted and standardized technique for determining MIC values.
-
Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antimicrobial agent (this compound or vancomycin) is prepared in a 96-well microtiter plate using an appropriate broth medium, typically cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antimicrobial agent, is inoculated with the bacterial suspension. A growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth) are also included.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Etest® (epsilometer test)
The Etest is a gradient diffusion method that provides a quantitative MIC value.
-
Inoculum Preparation and Plating: A standardized suspension of the test bacterium is prepared and uniformly swabbed onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).
-
Application of Etest Strip: A plastic strip impregnated with a predefined gradient of the antimicrobial agent is placed on the surface of the inoculated agar.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Interpretation of Results: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.
Mandatory Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Comparative Antibacterial Mechanisms
The following diagram illustrates the distinct mechanisms of action of vancomycin and the proposed general area of activity for napyradiomycins.
References
- 1. researchgate.net [researchgate.net]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Streptomyces-Derived Antibacterial Compounds Targeting Gram-Positive Bacteria: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Napyradiomycin Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Napyradiomycins are a class of halogenated naphthoquinone antibiotics known for their potent activity against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Their complex structure, featuring a chlorinated 1,4-naphthoquinone (B94277) core and a prenylated side chain, has been a subject of interest for medicinal chemists aiming to develop novel antibacterial agents. While specific comprehensive structure-activity relationship (SAR) studies focusing exclusively on a series of Napyradiomycin C2 analogs are not readily available in the public domain, broader studies on various napyradiomycin derivatives have elucidated key structural features crucial for their biological activity. This guide synthesizes these general SAR principles and outlines the standard experimental protocols used to evaluate such compounds.
Core Structure-Activity Relationships of Napyradiomycins
Based on available research, the antibacterial potency of napyradiomycin analogs is highly dependent on specific structural motifs. A direct quantitative comparison of C2 analogs is not possible due to a lack of published series data. However, qualitative trends observed from various studies on related analogs are summarized below.
| Structural Feature | Impact on Antibacterial Activity | Rationale / Notes |
| Chlorinated Naphthoquinone Core | Essential for Activity | The electron-withdrawing nature of the chlorine atoms is believed to be critical for the molecule's interaction with biological targets. Removal or replacement often leads to a significant loss of potency. |
| Prenylated Side Chain | Modulates Potency and Specificity | The length and nature of the terpenoid side chain are crucial. Modifications can affect the compound's lipophilicity, cell membrane penetration, and target binding affinity. |
| Hydroxyl Groups | Contributes to Target Binding | The hydroxyl groups on the core structure are often involved in hydrogen bonding with the target enzyme or protein, anchoring the molecule in the active site. |
| Stereochemistry | Often Crucial for Potency | The specific three-dimensional arrangement of atoms is typically critical for precise interaction with the biological target. Changes in stereochemistry can lead to a dramatic decrease in activity. |
Logical Diagram of Key SAR Principles
The following diagram illustrates the established relationships between key structural features of napyradiomycins and their resulting antibacterial effect.
Caption: Key structure-activity relationships in napyradiomycin analogs.
Experimental Protocols
The evaluation of novel antibiotic candidates like napyradiomycin analogs involves a standardized set of experiments to determine their efficacy and spectrum of activity.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Methodology:
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus MRSA) is grown to the logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (napyradiomycin analogs) are serially diluted in the broth medium in a 96-well microtiter plate. A typical concentration range might be from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Controls: Positive control wells (broth with bacteria, no compound) and negative control wells (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring absorbance with a plate reader.
Cytotoxicity Assay (e.g., MTT Assay)
It is crucial to assess whether the antibiotic candidates are toxic to mammalian cells, ensuring their selectivity for bacterial targets.
Methodology:
-
Cell Culture: A mammalian cell line (e.g., HeLa or HEK293) is cultured in an appropriate medium and seeded into a 96-well plate.
-
Compound Treatment: The cells are treated with various concentrations of the napyradiomycin analogs for a specified period (e.g., 24-48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The concentration at which 50% of the cells are viable (CC50) is calculated and compared to the MIC to determine the selectivity index (CC50/MIC).
General Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel napyradiomycin analogs.
Caption: Workflow for SAR studies of new antibiotic analogs.
A Comparative Analysis of the Cytotoxic Properties of Napyradiomycin C2 and Doxorubicin
A Detailed Examination for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the evaluation of novel compounds against established chemotherapeutics is a critical step. This guide provides a comparative analysis of the cytotoxic profiles of Napyradiomycin C2, a member of the napyradiomycin family of meroterpenoids, and Doxorubicin (B1662922), a widely used anthracycline antibiotic in cancer chemotherapy. While direct comparative cytotoxic data for this compound is limited in publicly available literature, this report synthesizes available data for closely related napyradiomycin congeners to provide a valuable comparative perspective for researchers and drug development professionals.
Executive Summary
Doxorubicin is a potent and broadly effective chemotherapeutic agent with a well-characterized mechanism of action involving DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, ultimately leading to apoptosis.[1] Napyradiomycins, natural products isolated from actinomycetes, have demonstrated significant cytotoxic effects against various cancer cell lines, primarily through the induction of apoptosis.[1][2] This guide presents a compilation of cytotoxicity data (IC50 values) for doxorubicin and various napyradiomycin compounds, details common experimental protocols for assessing cytotoxicity, and visualizes the known and putative signaling pathways involved in their mechanisms of action.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values for doxorubicin and various napyradiomycin compounds against several human cancer cell lines. It is important to note that specific IC50 values for this compound were not found in the reviewed literature. The data presented for napyradiomycins, therefore, pertains to closely related congeners, offering an insight into the potential potency of this class of compounds.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Napyradiomycin Congeners and Doxorubicin against Various Cancer Cell Lines
| Compound | HCT-116 (Colon) | SF-268 (CNS) | MCF-7 (Breast) | NCI-H460 (Lung) | HepG-2 (Liver) |
| Napyradiomycin C-Type Congeners | |||||
| Napyradiomycin C-Type 1 | 4.19 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported |
| Napyradiomycin C-Type 4 | 16.1 µg/mL | Not Reported | Not Reported | Not Reported | Not Reported |
| Other Napyradiomycin Derivatives | |||||
| 3-dechloro-3-bromonapyradiomycin A1 | Not Reported | 11.5 ± 0.9 µM | 13.9 ± 0.6 µM | 15.1 ± 0.5 µM | 22.8 ± 1.2 µM |
| Napyradiomycin A1 | Not Reported | 13.1 ± 0.5 µM | 16.8 ± 0.4 µM | 17.5 ± 0.8 µM | 19.3 ± 0.9 µM |
| Napyradiomycin B1 | Not Reported | 11.1 ± 0.1 µM | 17.0 ± 0.2 µM | 18.6 ± 0.4 µM | 17.9 ± 0.7 µM |
| Napyradiomycin B3 | Not Reported | 15.3 ± 1.1 µM | 11.2 ± 0.5 µM | 17.2 ± 0.4 µM | 10.5 ± 1.6 µM |
| Doxorubicin | 0.96 µM[3] | Not Reported | 0.1 - 8.3 µM[4][5] | 0.09 µM | 12.18 µM |
| Cisplatin (Positive Control) | Not Reported | 7.3 ± 0.9 µM | 4.1 ± 0.3 µM | 4.4 ± 0.1 µM | 5.6 ± 0.3 µM |
Note: IC50 values for Napyradiomycin C-Type congeners are from a study on HCT-116 cells.[2] IC50 values for other Napyradiomycin derivatives and Cisplatin are from a study on a panel of four human cancer cell lines.[6] Doxorubicin IC50 values are compiled from multiple sources and can vary based on experimental conditions.[3][4][5]
Mechanisms of Action and Signaling Pathways
Doxorubicin
Doxorubicin exerts its cytotoxic effects through a multi-pronged mechanism:
-
DNA Intercalation: The planar aromatic structure of doxorubicin allows it to intercalate between DNA base pairs, distorting the DNA helix and inhibiting DNA replication and transcription.[1]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break. This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and the activation of apoptotic pathways.[1]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and hydroxyl radicals. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.[1]
These events trigger a cascade of cellular responses, primarily culminating in the activation of the intrinsic apoptotic pathway.
This compound and Congeners
The primary mechanism of cytotoxicity for napyradiomycin compounds is the induction of apoptosis.[1][2] While the specific signaling cascade initiated by this compound has not been fully elucidated, studies on related compounds suggest the involvement of the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent activation of a caspase cascade.
Experimental Protocols
The cytotoxicity data presented in this guide are typically generated using cell viability assays such as the MTT or Sulforhodamine B (SRB) assays. Below are detailed methodologies for these common experimental protocols.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and Doxorubicin) and a vehicle control. Remove the culture medium from the wells and add the compound dilutions.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell mass.
Workflow:
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Cell Fixation: After the incubation period, gently add cold trichloroacetic acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates several times with water to remove the TCA and dead cells.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Wash the plates with 1% acetic acid to remove unbound SRB dye.
-
Dye Solubilization: Add a basic solution, such as 10 mM Tris base, to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Conclusion
This comparative guide provides a summary of the available cytotoxic data for napyradiomycin congeners and the well-established anticancer drug, doxorubicin. While a direct comparison with this compound is currently limited by the lack of specific data, the information on related compounds suggests that the napyradiomycin class possesses significant cytotoxic potential, warranting further investigation. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies. Future research should focus on determining the specific IC50 values of this compound against a broad panel of cancer cell lines and elucidating the detailed molecular mechanisms underlying its apoptosis-inducing activity. Such studies will be crucial in assessing the therapeutic potential of this compound as a novel anticancer agent.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Antiangiogenic Potential and Cellular Mechanisms of Napyradiomycin A1 Isolated from the Marine-Derived Streptomyces sp. YP127. | Semantic Scholar [semanticscholar.org]
- 6. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Napyradiomycin C2 Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health. This guide provides a comparative analysis of the efficacy of Napyradiomycin C2, a member of the napyradiomycin class of antibiotics, against drug-resistant bacteria. Due to the limited availability of specific data for this compound, this guide utilizes data from closely related C-type napyradiomycins as a proxy to provide a comprehensive overview of its potential. The performance of these compounds is compared with established antibiotics, Vancomycin and Linezolid, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Antibacterial Efficacy
The following tables summarize the minimum inhibitory concentration (MIC) values of C-type napyradiomycins and comparator antibiotics against various bacterial strains. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of C-Type Napyradiomycins against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MRSA Strain | MIC (µg/mL) |
| Napyradiomycin C1 | MRSA | 16[1] |
| Napyradiomycin A80915A | CA-MRSA & HA-MRSA | 1-3[2] |
| Napyradiomycin A80915B | CA-MRSA & HA-MRSA | 1-3[2] |
Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antibiotics against MRSA
| Antibiotic | MRSA Strain | MIC (µg/mL) |
| Vancomycin | MRSA | 2[3] |
| Linezolid | MRSA | 1-4 (Susceptible) |
Table 3: Antibacterial Spectrum of Various Napyradiomycin Derivatives
| Napyradiomycin Derivative | Bacterial Species | MIC (µg/mL) |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1-2[4] |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25-0.5 |
| Various Napyradiomycins | Gram-positive bacteria | 0.25 - 32 |
| Various Napyradiomycins | Gram-negative bacteria | > 128 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is utilized to determine the MIC of the test compounds.
-
Bacterial Strains and Culture Conditions: Methicillin-resistant Staphylococcus aureus (MRSA) and other relevant drug-resistant bacterial strains are cultured on appropriate agar (B569324) plates. A single colony is used to inoculate a suitable broth medium and incubated to achieve logarithmic growth.
-
Preparation of Test Compounds: Stock solutions of this compound and comparator antibiotics (Vancomycin, Linezolid) are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation and Incubation: The bacterial suspension is diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL) and added to each well of the microtiter plate containing the test compounds. The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Time-Kill Assay
This assay is performed to evaluate the bactericidal or bacteriostatic activity of the compounds over time.
-
Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., MRSA) is prepared in CAMHB to a concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure to Test Compounds: The bacterial suspension is exposed to the test compounds at concentrations corresponding to their MIC values (e.g., 1x MIC, 2x MIC, 4x MIC). A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted in sterile saline, and plated on appropriate agar plates.
-
Data Analysis: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined. The results are plotted as log10 CFU/mL versus time to generate time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity. Potent and rapid bactericidal activity has been demonstrated for other napyradiomycin derivatives against contemporary MRSA strains.
Mandatory Visualization
Experimental Workflow for Antibacterial Efficacy Evaluation
The following diagram illustrates the general workflow for evaluating the antibacterial efficacy of a test compound.
Caption: Workflow for evaluating antibacterial efficacy.
Proposed Mechanisms of Action for Napyradiomycins
The precise mechanism of action for this compound against bacteria is not yet fully elucidated. However, based on the activity of related compounds, several potential pathways have been proposed. The following diagram illustrates these potential mechanisms.
Caption: Proposed mechanisms of antibacterial action.
References
- 1. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Napyradiomycin C2's Antibacterial Profile
For researchers, scientists, and professionals in drug development, understanding the potential for cross-resistance is a critical aspect of evaluating new antimicrobial candidates. This guide provides a comparative analysis of Napyradiomycin C2, a member of the meroterpenoid class of antibiotics, focusing on its performance against drug-resistant bacteria and exploring its potential for cross-resistance based on available data.
This compound and its analogues are natural products isolated from Streptomyces species, exhibiting a unique 14-membered ring structure.[1] These compounds have demonstrated notable activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA). This guide summarizes the current understanding of this compound's antibacterial efficacy, delves into its proposed mechanism of action, and presents available data in a comparative context to inform further research and development efforts.
Performance Against Resistant Strains: A Tabular Comparison
While direct cross-resistance studies involving this compound against a broad panel of antibiotics are not extensively documented in publicly available literature, its activity against multidrug-resistant strains provides valuable insights. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various bacterial strains, including those with known resistance profiles.
| Compound | Bacterial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Napyradiomycin C1/C2 | Staphylococcus aureus MS8710 | Multiple Drug-Resistant | - | [2] |
| Napyradiomycin C1/C2 | Staphylococcus aureus MS9610 | Multiple Drug-Resistant | - | [2] |
| Napyradiomycin Analogue | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 16 | [3] |
| Napyradiomycin D1 | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | Significant growth-inhibitory activity | [4] |
| Napyradiomycin D1 | Mycobacterium tuberculosis | - | Significant growth-inhibitory activity | [4] |
| Napyradiomycin A2b | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 3-6 | [4] |
| Napyradiomycin B2 | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | 3-6 | [4] |
| Napyradiomycin B4 | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | [4] |
| Napyradiomycin B5 | Methicillin-Resistant Staphylococcus aureus (MRSA) | - | - | [4] |
Unraveling the Mechanism: A Multi-Target Approach
The precise antibacterial mechanism of the napyradiomycin family is believed to be multi-faceted, a characteristic that could potentially limit the development of resistance through single-point mutations. Evidence suggests that these compounds do not inhibit a single specific enzyme but rather disrupt multiple crucial cellular processes in bacteria. The proposed mechanism involves the inhibition of protein, RNA, DNA, and cell wall synthesis.[1] Furthermore, studies on the effect of napyradiomycins on eukaryotic cells have shown an induction of apoptosis, suggesting a potential for targeting fundamental cellular processes that may be conserved across different cell types.[5][6]
Caption: Proposed multi-target mechanism of action of this compound.
Experimental Protocols: A Generalized Workflow
The determination of antibacterial activity and potential cross-resistance relies on standardized experimental protocols. The following diagram outlines a general workflow for antimicrobial susceptibility testing, based on established methodologies.
Caption: Generalized workflow for antimicrobial susceptibility testing.
Detailed Methodologies:
A standardized broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. A detailed protocol typically involves the following steps:
-
Bacterial Strain Preparation: The bacterial isolate of interest is cultured on an appropriate agar (B569324) medium overnight at a specified temperature (e.g., 37°C). A single colony is then used to inoculate a broth medium, which is incubated to achieve a logarithmic growth phase. The bacterial suspension is subsequently diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Antibiotic Preparation: Stock solutions of the test compounds (e.g., this compound) and comparator antibiotics are prepared in a suitable solvent. Serial two-fold dilutions of each antibiotic are then prepared in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted antibiotics is inoculated with the standardized bacterial suspension. The plates are then incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. This is typically assessed by visual inspection or by measuring the optical density of the wells.
-
Data Analysis: The MIC values are recorded and compared across different antibiotics and bacterial strains to assess susceptibility and infer potential cross-resistance patterns.
Conclusion and Future Directions
The available data suggests that this compound and its analogues are promising antibacterial agents with activity against multidrug-resistant Gram-positive bacteria. Their proposed multi-target mechanism of action is a desirable trait that may circumvent the rapid development of resistance.
However, a significant gap exists in the literature regarding direct cross-resistance studies. To comprehensively evaluate the potential of this compound, future research should focus on:
-
Comprehensive Cross-Resistance Profiling: Testing this compound against a diverse panel of clinical isolates with well-characterized resistance mechanisms to a wide range of antibiotic classes.
-
Mechanism of Action Elucidation: Further investigation into the specific molecular targets of napyradiomycins to better understand the basis of their antibacterial activity and to predict potential resistance mechanisms.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of infection to assess its efficacy and pharmacokinetic/pharmacodynamic properties.
By addressing these research questions, the scientific community can gain a clearer understanding of this compound's place in the landscape of antimicrobial drug discovery and its potential to combat the growing threat of antibiotic resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Napyradiomycin derivatives, produced by a marine-derived actinomycete, illustrate cytotoxicity by induction of apoptosis. [escholarship.org]
Navigating the Preclinical Path: An In Vivo Comparative Guide for Napyradiomycin C2's Antibacterial Potential
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial agent Napyradiomycin C2. Due to the absence of publicly available in vivo studies for this compound, this guide presents its in vitro activity alongside established in vivo efficacy data for standard-of-care antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), a common target for this class of compounds. This comparative approach aims to contextualize the potential of this compound and inform future preclinical development.
Executive Summary
Napyradiomycins are a class of meroterpenoids known for their antibacterial properties, particularly against Gram-positive bacteria.[1][2][3][4][5] While in vitro studies have demonstrated the antibacterial potential of various napyradiomycin analogues, a critical data gap exists regarding their in vivo efficacy. This guide addresses this gap by juxtaposing the in vitro antibacterial profile of napyradiomycins with the established in vivo performance of commonly used anti-MRSA antibiotics. This analysis underscores the necessity of advancing promising candidates like this compound into animal models of infection to validate their therapeutic potential.
In Vitro Antibacterial Activity of Napyradiomycins
Several studies have documented the Minimum Inhibitory Concentrations (MICs) of napyradiomycin compounds against various bacterial strains. The data indicates potent activity against Gram-positive bacteria, including MRSA.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound analogue | Staphylococcus aureus ATCC 29213 | 0.5 - 1 | |
| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1 - 2 | |
| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25 - 0.5 | |
| Napyradiomycin B4 | Methicillin-resistant Staphylococcus aureus (MRSA) | 10 | |
| A80915A | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 | |
| A80915B | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 |
Comparative In Vivo Efficacy of Standard-of-Care Antibiotics against MRSA
To provide a benchmark for the potential in vivo performance of this compound, this section summarizes the efficacy of standard-of-care antibiotics in murine models of MRSA infection.
| Antibiotic | Animal Model | Bacterial Strain | Key Findings | Reference |
| Linezolid (B1675486) | Murine skin wound infection | Community-Acquired MRSA | Effective in reducing bacterial burden; more rapid therapeutic effect compared to vancomycin. | |
| Daptomycin (B549167) | Murine skin wound infection | Community-Acquired MRSA | Effective in treating CA-MRSA infection; more rapid therapeutic effect in diabetic mice compared to vancomycin. | |
| Vancomycin | Murine skin wound infection | Community-Acquired MRSA | Effective in treating CA-MRSA infection. | |
| Clindamycin | Murine skin wound infection | Community-Acquired MRSA | Effective in reducing bacterial burden. | |
| Doxycycline | Murine skin wound infection | Community-Acquired MRSA | Effective in reducing bacterial burden. |
Experimental Protocols
In Vitro Minimum Inhibitory Concentration (MIC) Assay
A standardized broth microdilution method is typically used to determine the MIC of antibacterial agents.
-
Bacterial Culture: The target bacterial strain (e.g., S. aureus ATCC 29213) is grown in Mueller-Hinton broth.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in the broth to create a range of concentrations.
-
Inoculation: A standardized inoculum of the bacteria is added to each well of a microtiter plate containing the different compound concentrations.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Murine Model of Skin and Soft Tissue Infection (SSTI)
This model is commonly used to evaluate the in vivo efficacy of antibacterial agents against skin infections.
-
Animal Model: Immunocompetent mice (e.g., BALB/c) are used.
-
Infection: A defined inoculum of a pathogenic bacterial strain, such as community-acquired MRSA, is injected subcutaneously or applied to a superficial wound on the dorsum of the mice.
-
Treatment: At a specified time post-infection, treatment is initiated. This can involve subcutaneous, intravenous, or oral administration of the test antibiotic at various dosages.
-
Assessment of Bacterial Burden: At selected time points, the infected tissue is excised, homogenized, and plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Outcome Measures: The primary outcome is the reduction in bacterial load in the treated groups compared to a vehicle control group. Other measures can include lesion size, and survival rates.
Visualizing the Path Forward: Experimental Workflows
Caption: Comparative workflows for in vitro and in vivo antibacterial efficacy testing.
Proposed Mechanism of Action for Napyradiomycins
The antibacterial mechanism of the napyradiomycin family is not fully understood but is thought to involve multiple targets. Evidence suggests that these compounds can inhibit the synthesis of crucial macromolecules in bacteria, including proteins, RNA, DNA, and the cell wall. This multi-targeted approach could be advantageous in preventing the rapid development of bacterial resistance.
Caption: Proposed multi-target mechanism of action for napyradiomycins.
Conclusion and Future Directions
The available in vitro data for this compound and its analogues demonstrates promising antibacterial activity against Gram-positive pathogens, including MRSA. However, the critical next step in the validation of these compounds is the assessment of their efficacy and safety in relevant in vivo animal models. The established in vivo data for standard-of-care antibiotics like linezolid and daptomycin provide a clear benchmark for these future studies. The successful translation of the potent in vitro activity of napyradiomycins into in vivo efficacy would represent a significant advancement in the search for novel antibacterial agents to combat drug-resistant infections.
References
- 1. mdpi.com [mdpi.com]
- 2. Antibacterial and cytotoxic new napyradiomycins from the marine-derived Streptomyces sp. SCSIO 10428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bactericidal kinetics of marine-derived napyradiomycins against contemporary methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Napyradiomycin C2 and Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Napyradiomycin C2 and conventional macrolide antibiotics, focusing on their antibacterial efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While direct comparative studies are limited, this document synthesizes available data to offer a valuable resource for researchers in the field of antibiotic discovery and development.
Introduction to this compound and Macrolide Antibiotics
Napyradiomycins are a family of meroterpenoid antibiotics produced by actinomycetes.[1][2] They are characterized by a naphthoquinone core and a rearranged monoterpenoid unit.[1] Napyradiomycin C1 and C2, in particular, possess a unique 14-membered ring formed by a carbon-carbon bond.[3] These compounds have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Macrolide antibiotics are a well-established class of drugs that inhibit bacterial protein synthesis. Common examples include erythromycin, azithromycin, and clarithromycin. Their mechanism of action involves binding to the 50S subunit of the bacterial ribosome, thereby preventing the elongation of the polypeptide chain.
Comparative Antibacterial Efficacy
Table 1: Minimum Inhibitory Concentrations (µg/mL) of Napyradiomycin Derivatives Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus | Bacillus subtilis | Bacillus thuringiensis |
| Napyradiomycin Derivative 1 | 4 | 8 | 8 |
| Napyradiomycin Derivative 2 | 1 | 0.5 | 1 |
| Napyradiomycin A1 (4) | 2 | 1 | 2 |
| Napyradiomycin B1 (6) | 4 | 2 | 4 |
| Napyradiomycin B3 (7) | 0.5 | 0.25 | 0.5 |
| Napyradiomycin SR (9) | 32 | 16 | 16 |
Data sourced from a study on napyradiomycins from Streptomyces sp. SCSIO 10428. Note that specific data for this compound was not available in this study, but data for other derivatives is presented.
Table 2: Minimum Inhibitory Concentrations (µg/mL) of Macrolide Antibiotics Against Gram-Positive Bacteria
| Antibiotic | Staphylococcus aureus | Bacillus subtilis | Enterococcus faecalis |
| Erythromycin | |||
| 0.25 - >256 | 0.125 | 0.38 - >256 | |
| Azithromycin | |||
| 32 - 64 | - | >256 | |
| Clarithromycin | |||
| 0.12 - 512 | - | - |
Data is compiled from multiple sources and reflects a range of observed MICs. The significant range in MICs for macrolides against S. aureus and E. faecalis often reflects the high prevalence of acquired resistance mechanisms in clinical isolates.
Mechanism of Action
A key differentiator between napyradiomycins and macrolide antibiotics is their mechanism of action.
Macrolide Antibiotics: As depicted in the signaling pathway diagram below, macrolides bind to the 23S rRNA component of the 50S ribosomal subunit. This binding action physically blocks the exit tunnel for the nascent polypeptide chain, leading to the premature dissociation of the peptidyl-tRNA and cessation of protein synthesis.
Napyradiomycins: The precise antibacterial mechanism of the napyradiomycin family is still under investigation. However, current evidence suggests a broader, multi-targeted approach. Studies on related napyradiomycin compounds have indicated the inhibition of several critical macromolecular biosynthesis pathways, including protein, RNA, DNA, and cell wall synthesis. This multi-faceted inhibitory action may be advantageous in overcoming resistance mechanisms that target a single pathway.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment in the evaluation of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Method (Based on CLSI and EUCAST Guidelines)
1. Preparation of Materials:
- Bacterial Strains: Use well-characterized, quality control strains (e.g., Staphylococcus aureus ATCC 29213).
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
- Antibiotics: Prepare stock solutions of the test compounds (this compound and macrolides) in a suitable solvent.
- 96-Well Microtiter Plates: Sterile, U-bottomed plates are used.
2. Inoculum Preparation:
- Aseptically pick several colonies of the test bacterium from an overnight culture on a non-selective agar (B569324) plate.
- Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the antibiotic stock solutions in the broth medium directly in the 96-well plates to achieve a range of desired concentrations.
4. Inoculation and Incubation:
- Inoculate each well (containing 100 µL of the diluted antibiotic) with 100 µL of the prepared bacterial inoculum.
- Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for macrolide antibiotics.
Caption: Proposed multi-target mechanism of napyradiomycins.
Caption: Workflow for a broth microdilution MIC assay.
Conclusion
This compound and its analogs represent a promising class of antibacterial compounds with a potentially broader mechanism of action than traditional macrolides. The available data, although not from direct comparative studies, suggests that some napyradiomycin derivatives exhibit potent activity against Gram-positive bacteria. Further research, including head-to-head comparative studies using standardized methodologies and a wider range of clinical isolates, is warranted to fully elucidate the therapeutic potential of this compound. A deeper understanding of its multi-targeted mechanism of action could also pave the way for the development of novel antibiotics that are less susceptible to the development of resistance.
References
Unveiling the Target: A Comparative Guide to the Specificity of Napyradiomycin C2
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive analysis of the target specificity of Napyradiomycin C2, a meroterpenoid with promising cytotoxic activities. By comparing its performance with alternative compounds and presenting supporting experimental data, this guide aims to facilitate informed decisions in drug discovery and development projects.
While direct quantitative data for this compound is not extensively available in publicly accessible literature, compelling evidence from studies on its close structural analogs, Napyradiomycin CNQ525.510B and A80915C, strongly indicates that its primary molecular target is the endoplasmic reticulum-resident heat shock protein 90 (Hsp90) paralogue, Glucose-regulated protein 94 (Grp94).[1][2] This chaperone protein plays a critical role in the proper folding and maturation of a variety of secreted and membrane proteins, making it an attractive target for therapeutic intervention in diseases such as cancer.[3][4][5]
This guide will delve into the experimental evidence supporting Grp94 as the target of napyradiomycins, provide a comparative analysis with other Grp94 inhibitors, and detail the experimental methodologies used to elucidate these interactions.
Comparative Analysis of Grp94 Inhibitors
To contextualize the potential of this compound as a Grp94 inhibitor, the following table summarizes the available quantitative data for its analogs and other known Grp94-targeting compounds. It is important to note that the data is presented as reported in the respective studies and may have been generated using different experimental setups.
| Compound | Type | Target(s) | Quantitative Data | Reference(s) |
| Napyradiomycin CNQ525.510B | Napyradiomycin | Grp94 | Kd: 18.7 ± 1.5 µM | [1] |
| Napyradiomycin A80915C | Napyradiomycin | Grp94 | Kd: 28.2 ± 1.7 µM | [1] |
| PU-WS13 | Purine-based inhibitor | Grp94 selective | - | [6] |
| PU-H54 | Purine-based inhibitor | Grp94 selective | - | [6] |
| KUNG65 | Benzamide derivative | Grp94 selective | Kd: 0.54 µM (>73-fold selective over Hsp90α) | [7] |
| Compound 21 | Resorcinol-based inhibitor | Grp94 selective | Low nanomolar affinity (~10-fold selective for Grp94) | [6] |
| Geldanamycin | Benzoquinone ansamycin | Pan-Hsp90 inhibitor | - | [6] |
Experimental Protocols for Target Validation
The identification and validation of Grp94 as the target of napyradiomycins involved a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the supporting literature.
Immunoaffinity Fluorescence (IAF) Microscopy
This technique was employed to determine the subcellular localization of napyradiomycin analogs, providing initial clues about their site of action.
Protocol:
-
Cell Culture: Human colon carcinoma cells (HCT-116) are cultured on sterile glass coverslips in appropriate culture medium.
-
Probe Treatment: Cells are treated with a fluorescently labeled napyradiomycin probe (e.g., IAF probes 9a/9b and 12 derived from Napyradiomycin CNQ525.510B and A80915C, respectively) for a specified duration.[1]
-
Fixation: The cells are washed with phosphate-buffered saline (PBS) and then fixed with a suitable fixative, such as 4% paraformaldehyde in PBS, for 20 minutes at room temperature.[8]
-
Permeabilization: Following fixation, the cell membranes are permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular antigens.
-
Immunostaining:
-
The cells are incubated with a primary antibody specific to an organelle marker (e.g., an antibody against a known ER-resident protein) to co-localize with the fluorescent probe.
-
After washing, the cells are incubated with a secondary antibody conjugated to a different fluorophore that recognizes the primary antibody.
-
-
Mounting and Imaging: The coverslips are mounted onto microscope slides using an antifade mounting medium. The fluorescence signals from the napyradiomycin probe and the organelle marker are then visualized using a confocal microscope.[9][10][11]
In Vitro Grp94 Binding Assay (Equilibrium Microdialysis)
This assay provides quantitative data on the binding affinity between a compound and its target protein.
Protocol:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that allows the passage of small molecules but not the larger protein.[12][13][14]
-
Sample Preparation:
-
One chamber (the sample chamber) is loaded with a solution containing purified human Grp94 protein and the test compound (e.g., Napyradiomycin CNQ525.510B or A80915C).[1]
-
The other chamber (the buffer chamber) is filled with the corresponding buffer without the protein.
-
-
Equilibration: The device is incubated on an orbital shaker at 37°C for a sufficient period (e.g., 4 hours) to allow the unbound compound to equilibrate across the membrane.[12]
-
Quantification: After equilibration, samples are taken from both chambers, and the concentration of the compound in each is determined using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the bound compound is calculated by subtracting the concentration in the buffer chamber from the total concentration in the sample chamber. The dissociation constant (Kd) is then determined by analyzing the binding data at various concentrations of the compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control (e.g., DMSO) for a defined period to allow for cellular uptake and target binding.[2][15][16]
-
Heat Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).[2][15]
-
Cell Lysis and Fractionation: The cells are lysed, and the aggregated proteins are separated from the soluble protein fraction by centrifugation.
-
Protein Detection: The amount of soluble target protein (Grp94) remaining in the supernatant at each temperature is quantified using methods such as Western blotting or AlphaScreen.[15]
-
Data Analysis: The melting curve of the target protein in the presence and absence of the compound is plotted. A shift in the melting curve to a higher temperature in the compound-treated samples indicates thermal stabilization and confirms target engagement.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the Grp94 signaling pathway, the experimental workflow for target specificity confirmation, and the logical framework for comparing Grp94 inhibitors.
Caption: Grp94's role in protein folding and downstream signaling.
Caption: Experimental workflow for confirming target specificity.
Caption: Logical framework for comparative analysis of Grp94 inhibitors.
References
- 1. GRP94 promotes muscle differentiation by inhibiting the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GRP94: an HSP90-like protein specialized for protein folding and quality control in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biology and inhibition of glucose-regulated protein 94/gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resorcinol-Based Grp94-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotium.com [biotium.com]
- 9. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 10. med.upenn.edu [med.upenn.edu]
- 11. usbio.net [usbio.net]
- 12. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Napyradiomycin C2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Napyradiomycin C2, a compound noted for its toxicity and potential genetic defects. Adherence to these procedures is critical for protecting personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following primary concerns:
Immediate and strict adherence to safety protocols is mandatory when handling this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed[1] |
| Germ Cell Mutagenicity | Category 1B | May cause genetic defects[1] |
Before handling this compound, it is crucial to:
-
Obtain and read the Safety Data Sheet (SDS): Do not handle the compound until all safety precautions have been thoroughly understood.[1]
-
Utilize Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Prevent Ingestion and Inhalation: Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.
-
Ensure Proper Storage: Store the compound in a locked and secure location.
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant . This process involves several critical steps to ensure compliance and safety.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions, must be treated as hazardous waste.
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous or other types of chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
2. Waste Collection and Labeling:
-
Use Designated Containers: Collect all this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste.
-
Properly Label the Container: The label should clearly state "Hazardous Waste" and include the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Mutagenic"), and the accumulation start date.
3. On-site Storage:
-
Store in a Secure Area: Store the waste container in a designated and secure satellite accumulation area or central hazardous waste storage facility.
-
Follow Storage Guidelines: Ensure the storage area is well-ventilated and away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Schedule a Pickup: Follow your institution's protocol for scheduling a hazardous waste pickup.
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
